molecular formula C10H14N2O B1291926 3-(4-aminophenyl)-N-methylpropanamide CAS No. 705256-69-5

3-(4-aminophenyl)-N-methylpropanamide

Cat. No.: B1291926
CAS No.: 705256-69-5
M. Wt: 178.23 g/mol
InChI Key: XDIZSQMXCUSTBN-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-N-methylpropanamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIZSQMXCUSTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631239
Record name 3-(4-Aminophenyl)-N-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705256-69-5
Record name 3-(4-Aminophenyl)-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-aminophenyl)-N-methylpropanamide, with the Chemical Abstracts Service (CAS) number 705256-69-5 , is a small molecule of significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a primary aromatic amine, a propanamide linker, and a secondary amide, presents a versatile scaffold for the synthesis of a diverse array of derivatives with potential biological activities. This guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, analytical methodologies for characterization, and a discussion of its potential applications in drug development, grounded in the activities of structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 705256-69-5[1][2]
Molecular Formula C10H14N2O[2]
Molecular Weight 178.23 g/mol [2]
Appearance Brown powder[2][3]
Storage Temperature Room Temperature[2][3]

Synthesis and Purification

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Methylation cluster_2 Step 3: Nitro Group Reduction 4-Nitroaniline 4-Nitroaniline Acylation Acylation (e.g., in DCM with a base) 4-Nitroaniline->Acylation Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Acylation N-(4-nitrophenyl)propanamide N-(4-nitrophenyl)propanamide Acylation->N-(4-nitrophenyl)propanamide N-(4-nitrophenyl)propanamide_2 N-(4-nitrophenyl)propanamide Methylation N-Methylation (e.g., with NaH and CH3I) N-(4-nitrophenyl)propanamide_2->Methylation Methyl_iodide Methyl iodide Methyl_iodide->Methylation N-methyl-N-(4-nitrophenyl)propanamide N-methyl-N-(4-nitrophenyl)propanamide Methylation->N-methyl-N-(4-nitrophenyl)propanamide N-methyl-N-(4-nitrophenyl)propanamide_2 N-methyl-N-(4-nitrophenyl)propanamide Reduction Reduction (e.g., H2, Pd/C or Fe/HCl) N-methyl-N-(4-nitrophenyl)propanamide_2->Reduction Final_Product 3-(4-aminophenyl)-N- methylpropanamide Reduction->Final_Product

Caption: Proposed three-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)propanamide

  • To a solution of 4-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)propanamide.

Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)propanamide

  • To a solution of N-(4-nitrophenyl)propanamide in a dry aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride at 0 °C under an inert atmosphere.

  • Stir the mixture for a short period to allow for the deprotonation of the amide nitrogen.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of this compound

  • Dissolve the crude N-methyl-N-(4-nitrophenyl)propanamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C), to the solution.

  • Subject the reaction mixture to hydrogenation with hydrogen gas, either by bubbling the gas through the solution or using a balloon filled with hydrogen. Alternatively, a reducing agent like iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) can be used.[2]

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is a common and effective method for obtaining highly pure material.[6] Column chromatography on silica gel may also be employed if further purification is necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful technique for assessing the purity of the compound.[7][8] A reversed-phase method would be appropriate for this molecule.

Representative HPLC-UV Method Parameters:

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient A suitable gradient from a high aqueous content to a high organic content (e.g., 5% B to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm or a wavelength of maximum absorbance determined by a PDA detector
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule.[1][9] The expected chemical shifts can be predicted based on the structure and data from similar compounds.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons: Two doublets in the range of δ 6.6-7.2 ppm, corresponding to the protons on the aminophenyl ring.

  • -NH₂ protons: A broad singlet, the chemical shift of which is concentration-dependent, typically in the range of δ 3.5-5.0 ppm.

  • -N-CH₃ protons: A singlet around δ 2.8-3.0 ppm.

  • -CH₂-CH₂- protons: Two triplets in the range of δ 2.3-2.7 ppm.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl carbon: δ 170-175 ppm.

  • Aromatic carbons: Signals in the range of δ 115-150 ppm.

  • -N-CH₃ carbon: δ 35-40 ppm.

  • -CH₂-CH₂- carbons: Signals in the range of δ 30-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[10][11]

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

  • [M+H]⁺: m/z 179.1184 (calculated for C₁₀H₁₅N₂O⁺)

  • [M+Na]⁺: m/z 201.1004 (calculated for C₁₀H₁₄N₂NaO⁺)

Potential Applications in Drug Development

While direct biological activity data for this compound is limited in publicly available literature, the structural motif is present in numerous compounds with demonstrated pharmacological effects. This suggests that it is a valuable scaffold for the development of novel therapeutic agents.

As a Scaffold for TRPV1 Antagonists

Derivatives of 4-aminophenyl acetamides and propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1).[12] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and inflammation. Antagonists of this receptor are actively being pursued as potential analgesics. The core structure of this compound provides a key building block for synthesizing libraries of compounds to be screened for TRPV1 inhibitory activity.

As an Intermediate in the Synthesis of Bioactive Molecules

The primary aromatic amine of this compound is a key functional group that can be readily modified to introduce a wide range of substituents. This makes it an important intermediate in the synthesis of more complex molecules with potential applications in various therapeutic areas, including oncology and infectious diseases.[13][14][15] For instance, the amine can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks.

Safety and Handling

Based on available safety data for this and similar compounds, this compound should be handled with care in a laboratory setting.[2][3]

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical entity for researchers and drug development professionals. Its straightforward, albeit not explicitly documented, synthesis and versatile chemical structure make it an attractive starting point for the exploration of new chemical space. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. While its direct biological applications are still under investigation, its role as a key intermediate and scaffold for the development of potent bioactive molecules, particularly in the area of pain management, highlights its significance in the field of medicinal chemistry. Further research into the biological activities of this compound and its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents.

References

  • Molbase. This compound(SALTDATA: FREE) | 705256-69-5. [Link]

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. PubMed Central. [Link]

  • HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. PubMed. [Link]

  • Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [Link]

  • 3-(4-aminophenyl)propanamide (C9H12N2O). PubChemLite. [Link]

  • Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. The Royal Society of Chemistry. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. [Link]

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]

  • (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. [Link]

  • N-Methylpropanamide | C4H9NO. PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

  • CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Doc Brown's Chemistry. [Link]

  • EP0320484A2 - Purification of N-acetyl aminophenols.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Propanamide, N-methyl-. NIST WebBook. [Link]

  • Medicinal Chemistry Approach to Sulfonamide-Based 4-(4-Aminophenyl)Morpholin-3-one Derivatives as Antimicrobial Agents. ResearchGate. [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Phenylpropanamide Scaffolds in Modern Drug Discovery

The 3-(4-aminophenyl)-N-methylpropanamide core structure represents a valuable scaffold in medicinal chemistry. Phenylpropanamide derivatives have garnered significant interest for their diverse pharmacological activities. Notably, analogues of this structure have been investigated as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in analgesic drug development.[1] The strategic placement of the aminophenyl and N-methylpropanamide moieties provides a versatile platform for designing molecules with tailored biological activities. This guide offers a comprehensive overview of a reliable and efficient synthetic pathway to this compound, providing researchers and drug development professionals with the foundational knowledge to access this important chemical entity.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient retrosynthetic analysis of the target molecule, this compound, points to a two-step synthetic sequence starting from the commercially available 3-(4-nitrophenyl)propanoic acid. This strategy involves an initial amide bond formation followed by the reduction of a nitro group.

G Target This compound Intermediate N-methyl-3-(4-nitrophenyl)propanamide Target->Intermediate Nitro Reduction StartingMaterial 3-(4-nitrophenyl)propanoic acid Intermediate->StartingMaterial Amide Coupling Methylamine Methylamine Intermediate->Methylamine Amide Coupling

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous for several reasons:

  • Commercially Available Starting Material: 3-(4-nitrophenyl)propanoic acid is a readily available and relatively inexpensive starting material.

  • Robust and Well-Characterized Reactions: Both amide coupling and nitro group reduction are fundamental and well-understood transformations in organic synthesis, with a plethora of established protocols.

  • Chemoselectivity: The chosen sequence allows for the selective reduction of the nitro group in the final step without affecting the amide functionality, a critical consideration for the success of the synthesis.

Part I: Synthesis of N-methyl-3-(4-nitrophenyl)propanamide (The Intermediate)

The first key transformation is the formation of the amide bond between 3-(4-nitrophenyl)propanoic acid and methylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Mechanism of Amide Bond Formation: A Focus on Carbodiimide Activation

Among the various amide coupling strategies, the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common and effective method. The general mechanism involves the following steps:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack by the Amine: The amine (in this case, methylamine) then attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Formation of the Amide and Urea Byproduct: This attack leads to the formation of the desired amide and a urea byproduct (dicyclohexylurea in the case of DCC).

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation CarboxylicAcid R-COOH Carbodiimide R'-N=C=N-R' CarboxylicAcid->Carbodiimide Attack O_Acylisourea O-Acylisourea Intermediate Carbodiimide->O_Acylisourea Amine R''-NH2 O_Acylisourea2 O-Acylisourea Intermediate Amine->O_Acylisourea2 Attack Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea2->Tetrahedral_Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Amide Amide (R-CO-NH-R'') Tetrahedral_Intermediate2->Amide Urea Urea Byproduct Tetrahedral_Intermediate2->Urea G Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso H2, Pd/C Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine H2, Pd/C Amine Ar-NH2 Hydroxylamine->Amine H2, Pd/C

Sources

An In-depth Technical Guide to the Biological Activity of 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the compound 3-(4-aminophenyl)-N-methylpropanamide. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from extensive research on structurally analogous aminophenyl propanamide and acetamide derivatives to build a robust predictive profile. The primary focus is on its potential as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, a target of significant interest for the development of novel analgesics. This guide will delve into the mechanistic underpinnings of this potential activity, propose a viable synthetic route, and discuss a putative toxicological profile based on related chemical entities. Detailed experimental protocols for key assays are provided to empower researchers in the validation of these hypotheses.

Introduction: The Therapeutic Potential of Aminophenyl Amides

The aminophenyl amide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of an aromatic amine and an amide linkage provides a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potential of substituted 4-aminophenyl acetamides and propanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[2][3][4] Antagonism of TRPV1 is therefore a promising strategy for the development of new pain therapeutics.[3][5]

This guide focuses on the specific molecule, this compound, and will explore its potential biological activities through the lens of its structural analogs.

Predicted Biological Activity: A Potential TRPV1 Antagonist

Based on extensive structure-activity relationship (SAR) studies of related 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, it is highly probable that this compound will exhibit antagonist activity at the TRPV1 receptor.[1]

Mechanism of Action at the TRPV1 Receptor

The proposed mechanism of action for this compound as a TRPV1 antagonist involves competitive binding to the capsaicin binding site on the receptor. This binding is thought to be driven by a combination of hydrophobic and hydrogen bonding interactions.

  • The Pharmacophore Model: The general pharmacophore for this class of TRPV1 antagonists consists of three key regions:

    • A-region: The substituted phenyl ring (in this case, the 4-aminophenyl group).

    • B-region: The linker, which is the propanamide moiety.

    • C-region: The terminal group, here the N-methyl group.

Molecular modeling studies of analogous compounds suggest that the A-region fits into a hydrophobic pocket of the receptor, while the amide group in the B-region can form crucial hydrogen bonds with key amino acid residues in the binding site.[3]

Structural Analogs and their Potency

Studies on a series of 2-(3,5-dihalo 4-aminophenyl)acetamide analogues have demonstrated excellent antagonism of human TRPV1 (hTRPV1) activation by capsaicin.[1] Notably, propanamide derivatives in these series generally show comparable, though sometimes slightly lower, potency compared to their acetamide counterparts.[1] The substitution pattern on the aminophenyl ring is a critical determinant of activity. While our target compound is unsubstituted on the ring, the core scaffold remains consistent with known active molecules.

The following diagram illustrates the proposed interaction of an aminophenyl propanamide with the TRPV1 receptor, based on data from related compounds.

TRPV1_Interaction cluster_receptor TRPV1 Receptor Binding Pocket cluster_ligand This compound Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Residue H_Bond_Donor H-Bond Donor Residue Aminophenyl 4-Aminophenyl (A-region) Aminophenyl->Hydrophobic_Pocket Hydrophobic Interaction Propanamide Propanamide Linker (B-region) Propanamide:e->H_Bond_Acceptor:w H-Bond (Amide C=O) Propanamide:e->H_Bond_Donor:w H-Bond (Amide N-H) N_Methyl N-Methyl (C-region)

Caption: Proposed binding mode of this compound within the TRPV1 receptor.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of related aminophenyl amides.[6][7] The proposed synthesis involves a two-step process starting from 4-nitrophenylacetic acid.

Synthetic Scheme

Synthesis_Scheme Start 4-Nitrophenylacetic Acid Intermediate1 3-(4-nitrophenyl)propanoic acid Start->Intermediate1 Arndt-Eistert Homologation Intermediate2 3-(4-nitrophenyl)-N-methylpropanamide Intermediate1->Intermediate2 Amide Coupling (e.g., SOCl2, then Methylamine) Product This compound Intermediate2->Product Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-nitrophenyl)-N-methylpropanamide

  • Acid Chloride Formation: To a solution of 3-(4-nitrophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Amidation: After stirring for 1-2 hours at room temperature, the solvent is removed under reduced pressure. The resulting crude acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of methylamine (2 equivalents) in DCM at 0 °C.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reduction of the Nitro Group: The 3-(4-nitrophenyl)-N-methylpropanamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. Palladium on carbon (10 mol%) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Isolation: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

In Vitro and In Vivo Evaluation of Biological Activity

To validate the predicted biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays
AssayPurposeExperimental Outline
TRPV1 Calcium Flux Assay To determine the antagonist activity at the TRPV1 receptor.1. Culture HEK293 cells stably expressing human TRPV1. 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). 3. Pre-incubate cells with varying concentrations of this compound. 4. Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin). 5. Measure the change in intracellular calcium concentration using a fluorescence plate reader.
Electrophysiology (Patch-Clamp) To characterize the mechanism of antagonism.1. Use whole-cell patch-clamp recordings on TRPV1-expressing cells. 2. Apply the test compound and measure its effect on capsaicin-induced currents.
In Vivo Models
ModelPurposeExperimental Outline
Capsaicin-Induced Pain Model To assess the in vivo analgesic efficacy.1. Administer this compound to rodents via a suitable route (e.g., oral gavage). 2. After a pre-determined time, inject capsaicin into the paw. 3. Measure the duration of nocifensive behaviors (e.g., licking, flinching).
Neuropathic Pain Model (e.g., Chronic Constriction Injury) To evaluate efficacy in a chronic pain state.1. Induce neuropathic pain in rodents. 2. Administer the test compound and assess its effect on mechanical or thermal hyperalgesia.

Predictive Toxicological Profile

A comprehensive toxicological evaluation of this compound has not been reported. However, a preliminary assessment can be made based on the known toxicology of related compounds.

Genotoxicity

Amides and amines can sometimes exhibit genotoxic potential. For instance, N-nitroso derivatives of N-methylcarbamates have been shown to be mutagenic.[8] It is therefore recommended to perform a standard battery of genotoxicity tests.

  • Ames Test (Bacterial Reverse Mutation Assay): To assess point mutations.

  • In Vitro Micronucleus Test: To evaluate chromosomal damage in mammalian cells.

General Toxicity

The acute and sub-chronic toxicity of the compound should be evaluated in rodent models. The GHS classification for the related compound N-methylpropanamide indicates potential for skin and eye irritation, as well as respiratory irritation.[9]

ParameterRecommended Study
Acute Toxicity LD50 determination in rodents.
Sub-chronic Toxicity 28-day repeat-dose toxicity study in rats.

Conclusion and Future Directions

While direct experimental evidence is lacking, a strong theoretical case can be made for this compound as a novel TRPV1 antagonist. Its structural similarity to known potent antagonists in this class makes it a compelling candidate for further investigation. The synthetic route outlined in this guide is straightforward and should provide sufficient material for comprehensive biological evaluation.

Future research should focus on the following:

  • Synthesis and Structural Confirmation: The first step is to synthesize and fully characterize the compound.

  • In Vitro Profiling: A thorough in vitro pharmacological characterization is necessary to confirm its activity and selectivity at the TRPV1 receptor.

  • In Vivo Efficacy: Successful in vitro results should be followed by in vivo studies in relevant pain models.

  • Toxicological Assessment: A comprehensive safety evaluation is crucial for any potential therapeutic candidate.

This technical guide provides a roadmap for researchers to explore the therapeutic potential of this compound. The insights and protocols presented herein are intended to accelerate the discovery and development of novel analgesics.

References

  • Kim, C., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517.
  • Kim, C., et al. (2018). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands. Request PDF.
  • Various Authors. (n.d.). Structural series of TRPV1 antagonists (1) and lead antagonist (2).
  • Guidechem. (n.d.). 3-(4-aminophenyl)
  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region. PubMed Central.
  • Ann, J., et al. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central.
  • Morales-Lázaro, S. L., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. PubMed Central.
  • CymitQuimica. (n.d.). This compound. Biosynth.
  • ChemicalBook. (n.d.). 3-(4-aminophenyl)
  • Biosynth. (2023). Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9.
  • ChemScene. (n.d.). 3-(4-Aminophenyl)propanamide.
  • Wroczyński, P., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central.
  • PubChem. (n.d.). 3-Hydroxy-N-methylpropanamide.
  • PubChem. (n.d.). N-Methylpropanamide.
  • Rautio, J., et al. (n.d.). Prodrugs for Amines. PubMed Central.
  • PubChem. (n.d.). N-methylpropanamide;N-methylpropan-1-amine.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
  • Valente, S., et al. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • PubChem. (n.d.). 2-hydroxy-N-methylpropanamide.
  • Sigma-Aldrich. (n.d.). N-(4-AMINOPHENYL)PROPANAMIDE AldrichCPR.
  • Elespuru, R. K., et al. (1983).

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A-01: Spectroscopic Data of "3-(4-aminophenyl)-N-methylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Structural Elucidation and Characterization

Senior Application Scientist Editorial

Welcome to this in-depth guide on the spectroscopic characterization of "3-(4-aminophenyl)-N-methylpropanamide." As a Senior Application Scientist, my goal is to provide you with not just raw data, but a comprehensive understanding of how to interpret this data for structural verification and quality control. This document is designed for researchers, scientists, and professionals in drug development who require a deep and practical understanding of spectroscopic techniques.

We will explore the core spectroscopic methods used in modern chemistry: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will provide a detailed analysis of the expected spectra, supported by tables, diagrams, and step-by-step protocols. Our approach emphasizes the "why" behind the data, ensuring you can apply these principles to your own work.

This guide is structured to be a self-validating system, where each piece of spectroscopic evidence corroborates the others, leading to an unambiguous structural confirmation of "this compound."

Molecular Structure and Spectroscopic Overview

"this compound" is a molecule featuring a substituted aromatic ring and an amide functional group. These features give rise to a unique spectroscopic fingerprint that we will dissect in this guide.

Molecular Formula: C₁₀H₁₄N₂O[1] Molecular Weight: 178.23 g/mol [1]

Diagram 1: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0Doublet2HAr-H (ortho to NH₂)
~6.6Doublet2HAr-H (meta to NH₂)
~4.8Singlet (broad)2H-NH₂
~2.7Triplet2H-CH₂-Ar
~2.4Triplet2H-CH₂-CO
~2.6Doublet3H-NH-CH₃
~7.5Singlet (broad)1H-CO-NH-

Interpretation:

  • Aromatic Region (δ 6.5-7.5 ppm): The para-substituted benzene ring will show a characteristic AA'BB' system, which often simplifies to two doublets. The protons ortho to the electron-donating amino group will be shielded (upfield) compared to those meta to it.

  • Amine and Amide Protons: The -NH₂ and -NH- protons will appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

  • Aliphatic Chain: The two methylene (-CH₂-) groups will appear as triplets due to coupling with each other.

  • N-Methyl Group: The methyl group attached to the amide nitrogen will be a doublet, coupling with the adjacent -NH proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of "this compound" in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Diagram 2: ¹H NMR Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration phase->integrate

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~172C=O (amide)
~145Ar-C-NH₂
~130Ar-CH
~128Ar-C-CH₂
~115Ar-CH
~38-CH₂-CO
~30-CH₂-Ar
~26-NH-CH₃

Interpretation:

  • Carbonyl Carbon: The amide carbonyl carbon will be the most downfield signal.

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry.

  • Aliphatic Carbons: The two methylene carbons and the N-methyl carbon will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the structure.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
178Molecular Ion [M]⁺
106[H₂N-C₆H₄-CH₂-CH₂]⁺
91[H₂N-C₆H₄-CH₂]⁺
72[O=C-NH-CH₃]⁺

Interpretation:

The molecular ion peak at m/z 178 confirms the molecular weight. The fragmentation pattern will likely involve cleavage of the amide bond and benzylic cleavage.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Key MS Fragmentation Pathway

M [M]⁺ m/z = 178 F1 [H₂N-C₆H₄-CH₂-CH₂]⁺ m/z = 106 M->F1 Loss of CH₃NHCO F2 [H₂N-C₆H₄-CH₂]⁺ m/z = 91 F1->F2 Loss of CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, broadN-H stretch (amine and amide)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I)
~1550MediumN-H bend (amide II)
1600, 1500MediumC=C stretch (aromatic)

Interpretation:

  • The strong, broad band in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations.

  • The very strong absorption around 1650 cm⁻¹ is a clear indication of the amide carbonyl group.[2]

  • The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive toolkit for the structural elucidation and characterization of "this compound." Each technique offers a unique piece of the puzzle, and together they provide a self-validating confirmation of the molecule's identity and purity. The protocols and interpretations provided in this guide are intended to serve as a practical resource for researchers and scientists in the field of drug development and chemical analysis.

References

  • PubChem. 3-(4-aminophenyl)propanamide. Available from: [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Available from: [Link]

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Methodological & Application

Synthesis of 3-(4-aminophenyl)-N-methylpropanamide: An Application Note for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 3-(4-aminophenyl)-N-methylpropanamide, a compound of interest for various research applications, including its potential as a transient receptor potential vanilloid 1 (TRPV1) ligand.[1] This document provides a robust, two-step synthetic protocol, starting from the commercially available 3-(4-nitrophenyl)propanoic acid. The procedure involves the reduction of the nitro group followed by an amide coupling reaction. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization methods to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound and its derivatives are gaining attention in medicinal chemistry and pharmacological research. Notably, similar 4-aminophenyl propanamides have been investigated as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), a key target in pain and inflammation pathways.[1][2] The structural motif of an aminophenyl group linked to a propanamide moiety provides a versatile scaffold for library synthesis and structure-activity relationship (SAR) studies.

The synthesis outlined herein provides a reliable and scalable method for producing high-purity this compound for research purposes. The protocol is designed to be accessible to researchers with a standard organic synthesis laboratory setup.

Synthetic Strategy

The synthesis of the target compound, this compound, is achieved through a two-step sequence starting from 3-(4-nitrophenyl)propanoic acid. This strategy was chosen for its efficiency and the high availability of the starting material.

Step 1: Reduction of the Nitro Group. The first step involves the reduction of the nitro group of 3-(4-nitrophenyl)propanoic acid to an amino group, yielding 3-(4-aminophenyl)propanoic acid. This transformation is crucial as the resulting primary amine is a key functional group for the subsequent amide coupling reaction.

Step 2: Amide Coupling. The second step is the formation of the amide bond between the carboxylic acid of 3-(4-aminophenyl)propanoic acid and methylamine. This reaction is a cornerstone of organic synthesis, and various methods have been developed for its efficient execution.[3] Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid is typically activated to facilitate nucleophilic attack by the amine.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start 3-(4-nitrophenyl)propanoic acid Intermediate 3-(4-aminophenyl)propanoic acid Start->Intermediate Reduction Final This compound Intermediate->Final Amide Coupling

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation
Reagent/InstrumentSupplierGrade
3-(4-nitrophenyl)propanoic acidCommercially Available≥98%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)Commercially AvailableReagent Grade
Hydrochloric acid (HCl)Commercially AvailableConcentrated (37%)
Sodium bicarbonate (NaHCO₃)Commercially AvailableSaturated solution
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
Magnesium sulfate (MgSO₄)Commercially AvailableAnhydrous
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercially Available≥98%
Hydroxybenzotriazole (HOBt)Commercially AvailableAnhydrous
N,N-Diisopropylethylamine (DIPEA)Commercially Available≥99%
Methylamine solution (2.0 M in THF)Commercially Available---
Dichloromethane (DCM)Commercially AvailableAnhydrous
Nuclear Magnetic Resonance (NMR) Spectrometer---400 MHz or higher
Mass Spectrometer (MS)---ESI or equivalent
High-Performance Liquid Chromatography (HPLC)------
Step 1: Synthesis of 3-(4-aminophenyl)propanoic acid

This protocol utilizes a standard tin(II) chloride reduction of an aromatic nitro group.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(4-nitrophenyl)propanoic acid (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.

  • To the residue, add water and basify with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-aminophenyl)propanoic acid. The product can be used in the next step without further purification if deemed sufficiently pure by NMR.

Step 2: Synthesis of this compound

This protocol employs a carbodiimide-mediated amide coupling, a widely used and efficient method for amide bond formation.[5]

Procedure:

  • Dissolve 3-(4-aminophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to a 2.0 M solution of methylamine in THF (1.5 eq).

  • Slowly add the methylamine/DIPEA solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

The following diagram illustrates the amide coupling workflow:

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Addition & Coupling cluster_workup Workup & Purification Carboxylic_Acid 3-(4-aminophenyl)propanoic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester EDC_HOBt EDC + HOBt EDC_HOBt->Activated_Ester Final_Product This compound Activated_Ester->Final_Product Methylamine Methylamine + DIPEA Methylamine->Final_Product Quench_Wash Quench & Wash Final_Product->Quench_Wash Purification Column Chromatography Quench_Wash->Purification

Caption: Amide coupling reaction and purification workflow.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Analytical Data for 3-(4-aminophenyl)propanoic acid
PropertyExpected Value
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ ~6.8-7.0 (d, 2H), ~6.5-6.7 (d, 2H), ~4.8 (br s, 2H), ~2.6 (t, 2H), ~2.3 (t, 2H) ppm.[6]
¹³C NMR (DMSO-d₆, 100 MHz) δ ~174, 145, 129, 128, 114, 36, 30 ppm.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₉H₁₂NO₂: 166.0863; found: 166.0865
Expected Analytical Data for this compound
PropertyExpected Value
Molecular Formula C₁₀H₁₄N₂O[7]
Molecular Weight 178.23 g/mol [7]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.0 (d, 2H), ~6.6 (d, 2H), ~5.4 (br s, 1H), ~3.6 (br s, 2H), 2.8 (d, 3H), 2.7 (t, 2H), 2.4 (t, 2H) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ ~172, 144, 129, 128, 115, 38, 31, 26 ppm.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₀H₁₅N₂O: 179.1230; found: 179.1232
Purity (HPLC) ≥95%

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several self-validating steps are incorporated:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or HPLC allows for the determination of the optimal reaction time and ensures complete conversion of the starting material.

  • Spectroscopic Confirmation: The structural integrity of the intermediate and the final product must be confirmed by ¹H and ¹³C NMR spectroscopy. The obtained spectra should be compared with the expected chemical shifts and coupling patterns.

  • Purity Assessment: The purity of the final compound should be rigorously assessed by HPLC. This provides quantitative data on the purity level and identifies any potential impurities.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and incorporating the recommended analytical checks, researchers can confidently produce this valuable compound for their studies in medicinal chemistry and drug discovery. The provided rationale for experimental choices and the comprehensive characterization data serve to uphold the scientific integrity of the research conducted using this molecule.

References

  • PubChem. 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • ChemSynthesis. 3-(4-nitrophenyl)propanoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. Available from: [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]

  • MySkinRecipes. (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4353-4362. Available from: [Link]

  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Available from: [Link]

  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

  • PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available from: [Link]

  • Doc Brown's Chemistry. Part 6.5 Selective reduction of carboxylic acids, use of products in organic synthesis routes and a unique carboxylic acid oxidation!. Available from: [Link]

  • PubChem. N-Methylpropanamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available from: [Link]

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Application Notes and Protocols for the Characterization of 3-(4-aminophenyl)-N-methylpropanamide as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1] It functions as a critical molecular integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin from chili peppers.[2][3] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering depolarization of sensory neurons and the transmission of pain signals to the brain.[1] Given its central role in nociception and inflammatory pain, TRPV1 has emerged as a key target for the development of novel analgesic drugs.[1][2]

TRPV1 antagonists, by blocking the activation of this channel, hold the promise of providing pain relief for a variety of conditions, including neuropathic pain, arthritis, and cancer pain, which are often poorly managed by existing therapies.[1] The development of potent and selective TRPV1 antagonists is an active area of pharmaceutical research. This document provides a detailed guide for the characterization of a novel compound, 3-(4-aminophenyl)-N-methylpropanamide , as a potential TRPV1 antagonist. This compound belongs to a class of aminophenyl propanamides that have shown promise as TRPV1 ligands.[4]

These application notes are intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols for a comprehensive in vitro and in vivo evaluation of this compound.

Compound Profile: this compound

Property Value Source
IUPAC Name This compoundBiosynth[5]
CAS Number 705256-69-5Biosynth[5]
Molecular Formula C₁₀H₁₄N₂OBiosynth[5]
Molecular Weight 178.24 g/mol Biosynth[5]
SMILES CNC(=O)CCC1=CC=C(C=C1)NBiosynth[5]
Appearance Brown powderChemicalBook[6]
Storage Store at Room TemperatureChemicalBook[7]

Mechanism of Action of TRPV1 Antagonists

TRPV1 is a tetrameric ion channel. Its activation allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials in nociceptive neurons.[2][3] Antagonists can inhibit TRPV1 activity through several mechanisms:

  • Competitive Antagonism: The antagonist binds to the same site as the agonist (e.g., capsaicin) but does not activate the channel, thereby preventing agonist binding and channel opening.[2]

  • Non-competitive Antagonism: The antagonist binds to an allosteric site on the channel, inducing a conformational change that prevents channel opening even when the agonist is bound.[2]

  • Channel Pore Blockade: The antagonist physically obstructs the ion permeation pathway, preventing ion flux.[2]

The following protocols are designed to elucidate the antagonistic properties of this compound and determine its potency and mechanism of action.

cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 (Closed) Capsaicin->TRPV1 Binds & Activates Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 TRPV1_Open TRPV1 (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca²⁺/Na⁺ Influx TRPV1_Open->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Antagonist 3-(4-aminophenyl)-N- methylpropanamide Antagonist->TRPV1 Binds & Blocks

Caption: TRPV1 activation pathway and point of antagonist intervention.

Part 1: In Vitro Characterization

The initial characterization of a potential TRPV1 antagonist involves cell-based assays to determine its potency, selectivity, and mode of action.

Cell-Based Calcium Imaging Assay

This assay provides a robust and high-throughput method for assessing the ability of this compound to inhibit capsaicin-induced calcium influx in cells stably overexpressing human TRPV1 (hTRPV1).[3]

Principle: Activation of TRPV1 channels by capsaicin causes a rapid increase in intracellular calcium ([Ca²⁺]i).[3] This is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[3] An antagonist will inhibit or reduce this fluorescence increase.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hTRPV1 in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).

    • Plate the cells in 96- or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.[8] Incubate overnight at 37°C and 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an anion-exchange inhibitor like probenecid (to prevent dye leakage) in a physiological buffer (e.g., HBSS).

    • Aspirate the culture medium from the wells and add the Fluo-4 AM loading buffer.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

    • After the dye loading incubation, wash the cells gently with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare a solution of capsaicin in assay buffer at a concentration that elicits a sub-maximal response (EC₈₀), which is typically in the nanomolar range.

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the capsaicin solution to all wells simultaneously.

    • Continue to measure the fluorescence kinetically for 2-5 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the positive control (capsaicin alone) and negative control (buffer alone).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results: A potent antagonist will show a dose-dependent inhibition of the capsaicin-induced calcium influx, resulting in a low nanomolar to micromolar IC₅₀ value.

A Plate hTRPV1-expressing cells B Load cells with Fluo-4 AM A->B C Pre-incubate with This compound B->C D Measure baseline fluorescence C->D E Add Capsaicin (EC80) D->E F Measure kinetic fluorescence E->F G Calculate ΔF and normalize F->G H Determine IC50 G->H

Caption: Workflow for the calcium imaging assay.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of action of ion channel modulators.[9][10]

Principle: A glass micropipette forms a high-resistance "gigaseal" with the cell membrane, allowing the measurement of ion currents flowing through the channels in a small "patch" of the membrane or the entire cell (whole-cell configuration).[10][11] This allows for precise control of the membrane voltage (voltage-clamp) while recording the resulting currents.[9][12]

Protocol (Whole-Cell Configuration):

  • Cell Preparation:

    • Use hTRPV1-expressing HEK293 cells plated on glass coverslips.

    • Prepare an external (bath) solution and an internal (pipette) solution with appropriate ionic compositions.

  • Pipette Preparation and Sealing:

    • Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a gigaseal.

  • Achieving Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[12]

  • Recording TRPV1 Currents:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the external solution containing capsaicin to activate TRPV1 channels and record the resulting inward current.

  • Antagonist Application:

    • After establishing a stable capsaicin-evoked current, co-apply this compound with capsaicin through the perfusion system.

    • Record the degree of current inhibition at various antagonist concentrations.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC₅₀ value by fitting the concentration-response data.

    • Investigate the mechanism by observing if the antagonist's effect is voltage-dependent or use-dependent.

Expected Results: Directly demonstrates the inhibition of TRPV1 ion channel currents by the compound. The data can help differentiate between competitive, non-competitive, and channel-blocking mechanisms.

Part 2: In Vivo Evaluation

Following successful in vitro characterization, the analgesic efficacy of this compound must be evaluated in preclinical models of pain.

Formalin-Induced Nociceptive Pain Model

The formalin test is a widely used model that produces a biphasic pain response, allowing for the assessment of activity against both acute nociceptive and inflammatory pain.[13][14]

Principle: A subcutaneous injection of dilute formalin into the rodent's hind paw elicits an immediate, short-lasting "early phase" of pain due to direct activation of nociceptors, followed by a "late phase" of tonic pain resulting from inflammation and central sensitization.[13][15][16]

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment.

    • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

    • Allow for an appropriate pre-treatment time based on the compound's expected pharmacokinetics.

  • Formalin Injection:

    • Briefly restrain the animal and inject a small volume (e.g., 50 µL) of dilute formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.[17]

  • Behavioral Observation:

    • Immediately place the animal in a clear observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Observations are typically divided into two phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection.[13]

      • Phase 2 (Late Phase): 15-60 minutes post-injection.[13]

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase.

    • Compare the responses of the compound-treated groups to the vehicle control group.

    • Determine the dose-dependent effect of the compound on each phase of the formalin response.

Expected Results: A centrally acting analgesic may inhibit both phases, while compounds targeting inflammation primarily inhibit the late phase.[13] A TRPV1 antagonist is expected to significantly reduce nociceptive behaviors, particularly in the late phase.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions like arthritis.[18][19]

Principle: An intraplantar injection of CFA, a suspension of heat-killed mycobacteria in oil, induces a robust and long-lasting inflammation characterized by thermal hyperalgesia and mechanical allodynia.[18][20]

Protocol:

  • Model Induction:

    • Inject CFA (e.g., 50-100 µL) into the plantar surface of one hind paw of rats or mice.[21] The contralateral paw serves as a control.

    • Allow several days for the inflammation and pain hypersensitivity to develop fully.

  • Baseline Pain Assessment:

    • Before compound administration, measure baseline thermal and mechanical sensitivity.

      • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure the paw withdrawal latency to a radiant heat source.

      • Mechanical Allodynia: Use von Frey filaments of increasing stiffness to determine the paw withdrawal threshold.

  • Compound Administration and Testing:

    • Administer this compound or vehicle to the animals.

    • At various time points post-dosing, re-assess thermal and mechanical withdrawal thresholds.

  • Data Analysis:

    • Calculate the change in paw withdrawal latency (thermal) or threshold (mechanical) from baseline for each animal.

    • Compare the responses in the compound-treated groups to the vehicle group to determine the degree of reversal of hyperalgesia/allodynia.

    • Plot the results as a time course to evaluate the duration of action.

Expected Results: An effective TRPV1 antagonist is expected to significantly increase the paw withdrawal latency to heat and the paw withdrawal threshold to mechanical stimuli in the inflamed paw, indicating a potent anti-hyperalgesic and anti-allodynic effect.[22]

cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy A Calcium Imaging Assay (Potency - IC50) B Patch-Clamp Electrophysiology (Mechanism of Action) A->B C Formalin Test (Acute Nociceptive & Inflammatory Pain) B->C Proceed if potent and selective D CFA Model (Chronic Inflammatory Pain) C->D

Caption: Logical workflow for TRPV1 antagonist characterization.

Safety and Selectivity Considerations

A critical aspect of TRPV1 antagonist development is managing potential side effects, most notably hyperthermia.[23] Blocking TRPV1 channels can interfere with normal thermoregulation. Therefore, it is essential to monitor the core body temperature of animals during in vivo studies. Additionally, selectivity profiling against other TRP channels and relevant off-targets should be conducted to ensure the compound's specificity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a TRPV1 antagonist. By systematically progressing from high-throughput in vitro assays to robust in vivo pain models, researchers can effectively determine the compound's potency, mechanism of action, and therapeutic potential as a novel analgesic. Careful consideration of safety and selectivity will be paramount for its continued development.

References

  • Discovery and development of TRPV1 antagonists. Wikipedia.
  • The formalin test in mice: dissociation between inflammatory and non-inflamm
  • What are TRPV1 antagonists and how do they work?
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.
  • Formalin-Induced Nociceptive Pain Model.
  • P
  • The formalin test: an evalu
  • Principle, Types, and Applications of Patch Clamp Electrophysiology. Conduct Science.
  • Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube.
  • Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model.
  • Formalin Murine Model of Pain. PubMed Central (PMC).
  • Behavioral outcomes of complete Freund's adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis.
  • TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists. PubMed Central (PMC).
  • CFA Inflammatory Pain Model.
  • Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. PubMed Central (PMC).
  • Application Note: TRPV1 Activation Assay Using Calcium Imaging with Capsaicin. Benchchem.
  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service.
  • Neuronal toll like receptor 9 contributes to complete Freund's adjuvant-induced inflamm
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed.
  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices.
  • This compound | 705256-69-5 | FDB25669. Biosynth.
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  • 3-(4-aminophenyl)

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Application Notes and Protocols: Propanamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The propanamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant applications in oncology. This guide provides an in-depth exploration of key propanamide derivatives, focusing on their mechanisms of action, and offers detailed protocols for their evaluation in a cancer research setting. We will delve into the well-established class of Histone Deacetylase (HDAC) inhibitors and explore other emerging therapeutic targets, equipping researchers with the foundational knowledge and practical methodologies to advance their investigations.

Part 1: The Central Role of Propanamide Derivatives as HDAC Inhibitors

One of the most successful applications of the propanamide motif in oncology is in the design of Histone Deacetylase (HDAC) inhibitors. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, HDACs are overexpressed, leading to chromatin condensation and repression of tumor suppressor genes. Propanamide-based HDAC inhibitors typically function by chelating the zinc ion in the enzyme's active site, effectively blocking its activity.

Featured Compound: Panobinostat (LBH589)

Panobinostat is a potent pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes. It was approved by the FDA for the treatment of multiple myeloma. Its mechanism of action is multifactorial, extending beyond simple histone acetylation.

Mechanism of Action: Panobinostat induces the hyperacetylation of both histone and non-histone proteins.

  • Histone Acetylation: Leads to the relaxation of chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes like the cyclin-dependent kinase inhibitor CDKN1A (p21).

  • Non-Histone Protein Acetylation: Affects key cellular proteins involved in stability and function. For example, acetylation of α-tubulin disrupts microtubule function, impacting cell division and intracellular transport. Acetylation of the chaperone protein HSP90 leads to its degradation, which in turn causes the destabilization of numerous oncogenic client proteins.

These events collectively trigger several anti-cancer outcomes:

  • Cell Cycle Arrest: Primarily at the G1/S and G2/M phases, driven by the upregulation of p21.

  • Induction of Apoptosis: Occurs through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.

  • Anti-Angiogenic Effects: Panobinostat has been shown to decrease the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

Panobinostat_MoA Panobinostat Panobinostat HDAC HDAC Enzyme (Active Site Zn²⁺) Panobinostat->HDAC Inhibits Acetylation_H ↑ Histone Acetylation Panobinostat->Acetylation_H Acetylation_NH ↑ Protein Acetylation Panobinostat->Acetylation_NH Angiogenesis ↓ Angiogenesis Panobinostat->Angiogenesis Histones Histone Proteins HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., α-tubulin, HSP90) HDAC->NonHistone Deacetylates Chromatin Chromatin Relaxation Acetylation_H->Chromatin HSP90 HSP90 Degradation Acetylation_NH->HSP90 Tubulin Microtubule Disruption Acetylation_NH->Tubulin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) TSG->CellCycleArrest Apoptosis Apoptosis Induction TSG->Apoptosis Oncogene ↓ Oncoprotein Stability HSP90->Oncogene Tubulin->CellCycleArrest Tubulin->Apoptosis Oncogene->Apoptosis

Caption: Mechanism of Action for Panobinostat as a pan-HDAC inhibitor.

Featured Compound: Belinostat (PXD101)

Belinostat is another hydroxamate-based propanamide derivative that functions as a pan-HDAC inhibitor. It is approved for the treatment of peripheral T-cell lymphoma (PTCL). Its core mechanism is similar to Panobinostat, involving zinc chelation in the HDAC active site, leading to widespread protein hyperacetylation.

Comparative Efficacy: While both are pan-HDAC inhibitors, their potency against specific cancer types can vary. This is often attributed to differences in cell permeability, metabolism, and off-target effects. The choice of which inhibitor to use often depends on the specific cancer model being investigated.

CompoundCancer Type (Example)IC50 (Typical Range)Key FindingsReference
Panobinostat Multiple Myeloma (RPMI 8226 cells)5-20 nMPotent induction of apoptosis and cell cycle arrest. Synergistic with proteasome inhibitors.
Belinostat T-cell Lymphoma (Jurkat cells)20-400 nMInduces apoptosis and growth arrest in hematological malignancies. Generally well-tolerated.
Panobinostat Colon Carcinoma (HCT116 cells)25-50 nMCauses significant hyperacetylation of H3 and H4 histones.

Part 2: Experimental Protocols for Evaluating Propanamide-Based HDAC Inhibitors

The following protocols provide a framework for assessing the biological activity of propanamide derivatives like Panobinostat and Belinostat in cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the drug that inhibits cell growth by 50% (IC50).

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x stock concentration series of the propanamide derivative (e.g., 0-1000 nM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to respective wells. Include a "vehicle control" (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

MTT_Workflow Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Propanamide Derivative (Serial Dilution) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining IC50 using the MTT assay.

Protocol: Western Blot for Mechanistic Markers

This protocol assesses the effect of the compound on target proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. For HDAC inhibitors, key markers include acetylated histones (a direct pharmacodynamic marker) and p21 (a downstream effector).

Methodology:

  • Cell Lysis: Treat cells (in a 6-well plate) with the compound at 1x and 5x its IC50 value for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Acetylated-Histone H3 (e.g., Lys9)

    • p21

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an ECL (Enhanced Chemiluminescence) substrate. Image the resulting signal using a chemiluminescence detector. The band intensity for target proteins should be normalized to the loading control.

Part 3: Propanamide Derivatives Beyond HDAC Inhibition

While HDAC inhibitors are prominent, the propanamide scaffold is versatile and has been incorporated into inhibitors of other critical cancer targets, such as receptor tyrosine kinases.

Featured Compound: Alectinib

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The core structure of Alectinib contains a propanamide-like moiety. ALK is a receptor tyrosine kinase that can become oncogenic when rearranged, as seen in a subset of non-small cell lung cancers (NSCLC).

Mechanism of Action: In ALK-rearranged NSCLC, the resulting fusion protein (e.g., EML4-ALK) is constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like JAK/STAT and PI3K/AKT. Alectinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways. This leads to potent cell cycle arrest and apoptosis in ALK-positive cancer cells.

References

  • Title: Panobinostat: a novel pan-deacetylase inhibitor with promising activity in dashboard malignancies. Source: Future Oncology URL: [Link]

  • Title: Panobinostat, a pan-deacetylase inhibitor, for the treatment of relapsed or refractory multiple myeloma. Source: The New England Journal of Medicine URL: [Link]

  • Title: The histone deacetylase inhibitor LBH589 (panobinostat) modulates the DNA damage response and induces apoptosis in HCT116 colon cancer cells. Source: Investigational New Drugs URL: [Link]

  • Title: Panobinostat (LBH589)-induced apoptosis in human multiple myeloma cells is associated with a pro-apoptotic shift in the Bcl-2 family of proteins. Source: Leukemia & Lymphoma URL: [Link]

  • Title: Belinostat for the treatment of relapsed or refractory peripheral T-cell lymphoma. Source: Clinical Cancer Research URL: [Link]

Application Note & Protocols: Initial Evaluation of "3-(4-aminophenyl)-N-methylpropanamide" for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial antimicrobial evaluation of the compound 3-(4-aminophenyl)-N-methylpropanamide . While specific antimicrobial data for this molecule is not extensively published, its chemical structure, featuring an aminophenyl group and an amide moiety, suggests potential bioactivity worth investigating. Compounds with similar functional groups have demonstrated antimicrobial properties, often by disrupting bacterial cell membranes or interfering with metabolic pathways.[1][2][3] This application note outlines a structured, field-proven workflow for the foundational screening of this compound, from determining its minimum inhibitory and bactericidal concentrations to assessing its impact on bacterial biofilms. The protocols provided are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5][6]

Compound Profile:
  • Compound Name: this compound

  • CAS Number: 705256-69-5[7]

  • Molecular Formula: C₁₀H₁₄N₂O[7]

  • Molecular Weight: 178.24 g/mol [7]

  • Chemical Structure:

Introduction to the Investigative Workflow

The journey from a candidate compound to a potential antimicrobial drug begins with a systematic and rigorous screening process. The primary objective is to determine if the compound has any effect on bacterial growth and, if so, at what concentration. This initial phase is critical for making informed go/no-go decisions in a drug discovery pipeline.

Our proposed workflow is designed to be resource-efficient while maximizing data output. It follows a logical progression from basic inhibitory assessment to more complex biological effects.

Scientist's Note (Rationale): This tiered approach is fundamental in preclinical screening. We start with the broadest, most cost-effective assay (MIC) to quickly identify any "hits." Only promising candidates from the MIC assay are then advanced to more labor-intensive and specific assays like MBC and biofilm inhibition. This prevents the unnecessary expenditure of resources on inactive compounds.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the initial antimicrobial characterization of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal & Biofilm Activity cluster_2 Phase 3: Mechanism of Action (MoA) Studies prep Prepare Compound Stock (e.g., in DMSO) mic Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) prep->mic Test against Gram (+) & Gram (-) panel decision1 MIC > Threshold? (e.g., >128 µg/mL) mic->decision1 mbc Protocol 2: Minimum Bactericidal Concentration (MBC) Assay moa Protocol 4: Membrane Permeabilization Assay mbc->moa biofilm Protocol 3: Biofilm Inhibition Assay biofilm->moa stop Stop or Deprioritize decision1->stop Yes cont Proceed decision1->cont No cont->mbc cont->biofilm G cluster_membrane Bacterial Cell Envelope cluster_effects Downstream Effects om Outer Membrane (Gram-negative) pp Periplasmic Space im Inner (Cytoplasmic) Membrane om->im 2. Disruption & Translocation cyto Cytoplasm im->cyto 3. Permeabilization leakage Ion Leakage (K+ efflux) cyto->leakage Leads to compound 3-(4-aminophenyl) -N-methylpropanamide compound->om 1. Initial interaction (Electrostatic/Hydrophobic) depol Membrane Depolarization leakage->depol atp ATP Synthesis Inhibition depol->atp death Cell Death atp->death

Caption: Hypothesized mechanism of membrane disruption.

Conclusion

This application note provides a foundational framework for conducting the initial antimicrobial assessment of This compound . By following these standardized and logically sequenced protocols, researchers can generate reliable, reproducible data to determine the compound's inhibitory, bactericidal, and anti-biofilm potential. The results from this workflow will be instrumental in guiding future research, including more detailed mechanism-of-action studies, structure-activity relationship (SAR) analyses, and further preclinical development.

References

  • Kaderabkova, N. (2023).
  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Dupin, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Advances. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Dupin, N., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. RSC Publishing. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Southeast Asian Fisheries Development Center. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Hancock Lab. Inner Membrane Permeability Assay (ONPG Assay). [Link]

  • Fisher, K. V., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]

  • CLSI. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. How to assess bacterial permeability?[Link]

  • Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Biomolecules. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • iGEM. General Biofilm Assay Protocol. [Link]

  • Helander, I. M., & Mattila-Sandholm, T. (2000). Fluorometric assessment of gram-negative bacterial permeabilization. Journal of Applied Microbiology. [Link]

  • Abu-El-Azm, F., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols. [Link]

  • JoVE. (2010). Video: Microtiter Dish Biofilm Formation Assay. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • FDA. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Kırmusaoğlu, S. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. IntechOpen. [Link]

  • Pintilie, O., et al. (2007). [Synthesis and antimicrobial activity of some new (sulfon-amidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine]. PubMed. [Link]

  • Kabara, J. J., et al. (1972). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, S., et al. (2013). Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1, 3- Diphenylpropanones, Novel Aza-michael Products. Rasayan Journal of Chemistry. (Link unavailable)
  • Fu, H., et al. (2022). Amide Moieties Modulate the Antimicrobial Activities of Conjugated Oligoelectrolytes against Gram-negative Bacteria. ChemistryOpen. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]

  • Soni, H. I., & Desai, T. S. Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds. International Research Publication House (IRPH). [Link]

  • Al-Harrasi, A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [Link]

  • ResearchGate. (2013). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products | Request PDF. [Link]

  • International Journal of Novel Research and Development. (2018). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

  • Li, Y., et al. (2017). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Atlantis Press. [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • Google Patents. (2014). CN103804222A - Synthetic method of 4-(4-aminophenyl)
  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem. [Link]

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NMR spectroscopy for characterization of "3-(4-aminophenyl)-N-methylpropanamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of 3-(4-aminophenyl)-N-methylpropanamide via Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction

This compound is a small molecule featuring a primary aromatic amine, a secondary amide, and a flexible alkyl linker. Its structural components make it a relevant scaffold in medicinal chemistry and materials science. Unambiguous structural verification is a critical step in the drug development and chemical synthesis pipeline, ensuring compound identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive, field-tested protocol for the complete characterization of this compound using ¹H and ¹³C NMR spectroscopy, intended for researchers, chemists, and quality control analysts.

Molecular Structure and NMR Assignment Strategy

A thorough understanding of the molecule's topology is fundamental to interpreting its NMR spectra. The structure of this compound contains several distinct proton and carbon environments, which will give rise to a unique pattern of signals. For clarity, we will use the following numbering scheme for spectral assignment.

Caption: Structure of this compound with atom numbering.

The key to the assignment is to systematically analyze each part of the molecule:

  • Para-substituted Aromatic Ring: The symmetry of the 1,4-disubstituted ring means there are only two unique aromatic proton environments (Hᵇ and Hᶜ) and four unique aromatic carbon environments (C¹, C², C³, C⁴). The protons will exhibit a characteristic splitting pattern, appearing as two distinct doublets.

  • Propyl Linker: The two methylene groups (C⁷H₂ and C⁸H₂) are chemically distinct and will couple with each other, each appearing as a triplet.

  • N-methylamide Group: The amide proton (Hᶠ) and the N-methyl protons (Hᵍ) will appear as distinct signals. Depending on the solvent and temperature, coupling between them may or may not be observed.

  • Aromatic Amine: The two amine protons (Hₐ) are equivalent and will typically appear as a broad singlet.

Experimental Workflow: From Sample to Spectrum

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup. The following workflow ensures the acquisition of high-resolution spectra suitable for unambiguous characterization.

G A 1. Sample Preparation Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of the compound. B 2. Dissolution Dissolve sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial. A->B C 3. Filtration & Transfer Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube. B->C D 4. Instrument Setup Insert sample, lock on the deuterium signal, and shim the magnetic field for homogeneity. C->D E 5. Spectrum Acquisition Acquire ¹H NMR spectrum, followed by ¹³C NMR and optional 2D spectra (COSY, HSQC). D->E F 6. Data Processing & Analysis Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and assign all peaks. E->F

Caption: Standard workflow for NMR sample preparation and analysis.

Detailed Protocols

PART 1: Sample Preparation

The choice of solvent is critical for successful NMR analysis.[1][2] this compound contains polar functional groups (amine and amide), making it soluble in polar solvents. DMSO-d₆ is an excellent choice as it dissolves a wide range of compounds and its residual proton peak (~2.50 ppm) and carbon peaks (~39.5 ppm) are well-documented and less likely to obscure key signals.[2][3]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis into a clean, dry glass vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5]

  • Solvent Addition: Using a calibrated pipette, add 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied. A homogenous solution free of particulate matter is essential for high-quality spectra.[6]

  • Transfer to NMR Tube: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved particles that can degrade spectral resolution. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.

PART 2: ¹H NMR Data Acquisition and Interpretation

Acquisition Protocol (Typical 400 MHz Spectrometer):

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of DMSO-d₆.

  • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Set acquisition parameters:

    • Pulse Program: Standard 1D proton (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquire the Free Induction Decay (FID).

  • Process the data: Apply an exponential window function, Fourier transform, phase correct, and baseline correct the spectrum.

  • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all signals.

Expected Spectrum and Interpretation:

  • Aromatic Region (δ 6.5-7.5 ppm): The para-substituted ring will show a classic AA'BB' system, which often simplifies to two doublets.

    • Hᵇ (2H, doublet, ~δ 6.5-6.7 ppm): These protons are ortho to the electron-donating amino (-NH₂) group, which shields them, causing them to appear at a lower chemical shift (upfield). They are split by the adjacent Hᶜ protons.

    • Hᶜ (2H, doublet, ~δ 6.9-7.1 ppm): These protons are ortho to the electron-withdrawing alkyl group, resulting in a downfield shift relative to Hᵇ. They are split by the adjacent Hᵇ protons. The coupling constant (Jbc) for this ortho coupling is typically 7-9 Hz.[7][8]

  • Amide NH (Hᶠ, 1H, broad singlet or triplet, ~δ 7.8-8.2 ppm): The chemical shift of amide protons can be concentration and temperature-dependent.[9][10] In DMSO, it is often a distinct signal. It may appear as a triplet due to coupling with the N-methyl protons (Hᵍ).

  • Aromatic NH₂ (Hₐ, 2H, broad singlet, ~δ 4.5-5.0 ppm): The protons of the primary amine are often broad due to quadrupole effects from the nitrogen and exchange with trace amounts of water.[11] Their chemical shift is highly dependent on the solvent and concentration.

  • Alkyl Chain (δ 2.3-2.8 ppm):

    • Hᵈ (2H, triplet, ~δ 2.6-2.8 ppm): These methylene protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with Hᵉ.

    • Hᵉ (2H, triplet, ~δ 2.3-2.5 ppm): These protons are alpha to the carbonyl group, which deshields them. They appear as a triplet from coupling to Hᵈ. The coupling constant (Jde) is typically 6-8 Hz.

  • N-Methyl (Hᵍ, 3H, doublet, ~δ 2.5-2.7 ppm): These methyl protons will be a sharp signal. If they are coupled to the amide proton (Hᶠ), they will appear as a doublet with a coupling constant (Jfg) of ~5 Hz. This signal may overlap with the Hᵉ triplet and the residual DMSO peak.

  • Confirmation with D₂O: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the signals for Hₐ (NH₂) and Hᶠ (NH) to disappear due to proton-deuterium exchange. This is a definitive method for identifying exchangeable protons.[11]

PART 3: ¹³C NMR Data Acquisition and Interpretation

Acquisition Protocol (Typical 100 MHz Spectrometer):

  • Use the same prepared sample (preferably the more concentrated one).

  • Tune the carbon probe.

  • Set acquisition parameters:

    • Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 512 to 2048 scans, or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Acquire and process the data similarly to the ¹H spectrum.

  • Calibrate the chemical shift axis by setting the DMSO-d₆ multiplet center to 39.52 ppm.

Expected Spectrum and Interpretation:

  • Carbonyl Carbon (C⁹, ~δ 170-173 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.[12][13]

  • Aromatic Carbons (δ 113-150 ppm):

    • C⁴ (~δ 128-130 ppm): The carbon atom bearing the propyl substituent.

    • C³ & C⁵ (~δ 128-130 ppm): The two equivalent carbons ortho to the propyl group.

    • C² & C⁶ (~δ 113-115 ppm): The two equivalent carbons ortho to the amino group, shielded by its electron-donating effect.

    • C¹ (~δ 145-148 ppm): The carbon atom bearing the amino group, significantly deshielded by the nitrogen atom.

  • Alkyl and Methyl Carbons (δ 25-40 ppm):

    • C⁸ (~δ 35-38 ppm): The methylene carbon alpha to the carbonyl.

    • C⁷ (~δ 30-33 ppm): The methylene carbon attached to the aromatic ring.

    • C¹¹ (~δ 25-27 ppm): The N-methyl carbon.

Summary of Predicted NMR Data

The following table summarizes the expected chemical shifts for the structural characterization of this compound in DMSO-d₆.

Assignment ¹H NMR (ppm) Multiplicity Integration ¹³C NMR (ppm)
Hₐ / C¹~4.5-5.0Broad Singlet2H~145-148
Hᵇ / C²/C⁶~6.5-6.7Doublet2H~113-115
Hᶜ / C³/C⁵~6.9-7.1Doublet2H~128-130
C⁴---~128-130
Hᵈ / C⁷~2.6-2.8Triplet2H~30-33
Hᵉ / C⁸~2.3-2.5Triplet2H~35-38
C⁹ (C=O)---~170-173
Hᶠ (NH)~7.8-8.2Broad s / t1H-
Hᵍ / C¹¹ (N-CH₃)~2.5-2.7Doublet3H~25-27

Note: Chemical shifts are predictions and may vary slightly based on sample concentration, temperature, and instrument calibration. Multiplicity of NH and N-CH₃ may vary.

Conclusion

This application note provides a robust framework for the definitive structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the identity and purity of their compound. The predicted chemical shifts and coupling patterns serve as a reliable reference for spectral assignment. For further confirmation, especially in cases of signal overlap, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

References

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Al-Showiman, S. S. (1985). ¹³C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on ¹³C NMR chemical shifts. Journal of King Saud University - Science.
  • Emory University. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • McConnell, H. M. (1956). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from a PDF document hosted by the institution.
  • Okayama University. (n.d.). How to select NMR solvent. Retrieved from a PDF chart hosted by the institution.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 NMR study of aliphatic amides and oximes. Spin-lattice relaxation times and fast internal motions. Journal of the American Chemical Society.
  • Biberger, J. (n.d.). ¹H NMR Spectroscopy Handout.
  • University of Regensburg. (n.d.). Spin-Spin Coupling.
  • The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Slideshare. (n.d.). Aromatic allylic-nmr-spin-spin-coupling. Retrieved from [Link]

  • American Chemical Society. (2006). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds.
  • AIP Publishing. (2024). On the performance of HRPA(D) for NMR spin–spin coupling constants. The Journal of Chemical Physics.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data & Info - ¹H NMR Chemical Shifts. University of Wisconsin.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell-Based Assays with Aminophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminophenyl compounds in cell-based assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your results.

Introduction: The Aminophenyl Moiety in Cell-Based Assays

The aminophenyl structural motif is a key pharmacophore found in a diverse range of biologically active molecules, from kinase inhibitors to fluorescent probes.[1] While invaluable in drug discovery and basic research, these compounds can present unique challenges in cell-based assay systems. This guide is structured to help you navigate these complexities, offering solutions to common problems and explaining the underlying principles of assay optimization.

Part 1: Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Section 1.1: Compound Handling and Solubility

Q1: I'm observing precipitation of my aminophenyl compound in the cell culture medium. How can I improve its solubility and ensure accurate dosing?

A1: Compound precipitation is a critical issue that leads to inaccurate dosing and inconsistent results. Aminophenyl compounds, depending on their overall structure, can have variable aqueous solubility.

Underlying Cause: The physicochemical properties of the aminophenyl compound, such as its LogP and pKa, dictate its solubility in aqueous solutions like cell culture media. Components in the media, such as proteins and salts, can also influence solubility.[2]

Troubleshooting Workflow:

A Compound Precipitation Observed B Step 1: Review Compound Properties & Prepare Stock Solution A->B C Is the compound soluble in DMSO? B->C D Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. C->D Yes E Consider alternative organic solvents (e.g., ethanol), but check for cell line compatibility. C->E No F Step 2: Optimize Dilution into Aqueous Medium D->F E->F G Perform serial dilutions in serum-free medium vs. serum-containing medium. F->G H Does precipitation still occur? G->H I Decrease the final DMSO concentration to <0.5%. H->I Yes N Proceed with the optimized protocol. H->N No J Consider using a solubilizing agent (e.g., Pluronic F-68), with appropriate vehicle controls. I->J K Step 3: Visual and Quantitative Solubility Assessment J->K L Visually inspect for precipitates under a microscope. K->L M Perform a kinetic solubility assay. K->M L->N M->N

Caption: Workflow for troubleshooting compound solubility.

Experimental Protocol: Kinetic Solubility Assay [2][3]

  • Prepare a 10 mM stock solution of your aminophenyl compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO.

  • Add the DMSO solutions to your cell culture medium (e.g., PBS or DMEM) in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the plate at room temperature with shaking for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Alternatively, after incubation, filter the samples and analyze the filtrate concentration by HPLC to determine the highest soluble concentration.

Parameter Recommendation Rationale
Stock Solution Solvent 100% DMSOHigh dissolving power for many organic compounds.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.
Incubation Time 24-72 hoursDepends on the assay and the stability of the compound.
Vehicle Control Medium with the same final DMSO concentrationAccounts for any effects of the solvent on the cells.

Table 1: Recommended parameters for preparing aminophenyl compound solutions for cell-based assays.

Section 1.2: Cytotoxicity and Cell Viability

Q2: My aminophenyl compound is showing high cytotoxicity even at low concentrations. How can I determine if this is a true effect or an artifact, and how can I accurately measure cell viability?

A2: High cytotoxicity can be a genuine biological effect of the compound or an artifact of the assay method. It's crucial to use appropriate controls and potentially more than one type of viability assay to confirm the results.[4]

Underlying Cause: Aminophenyl compounds can induce cytotoxicity through various mechanisms, including apoptosis, necrosis, or cell cycle arrest.[5] Some compounds may also interfere with the chemistry of certain viability assays.

Troubleshooting Workflow:

A High Cytotoxicity Observed B Step 1: Verify Compound Purity and Identity A->B C Check for impurities that could be toxic. B->C D Step 2: Choose the Right Viability Assay C->D E Is the assay based on metabolic activity (e.g., MTT, MTS)? D->E F Consider interference. Run a 'no-cell' control with compound and assay reagent. E->F Yes H Step 3: Optimize Assay Conditions E->H No G Use an orthogonal assay (e.g., dye exclusion or ATP measurement). F->G G->H I Optimize cell seeding density and incubation time. H->I J Step 4: Determine the Mechanism of Cell Death I->J K Use assays for apoptosis (e.g., Annexin V/PI staining) or necrosis. J->K L Analyze cell cycle progression. J->L M Confirmed Cytotoxicity K->M L->M

Caption: Workflow for investigating high cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability [1][4][6][7]

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of your aminophenyl compound. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Assay Type Principle Potential for Interference
MTT/MTS/XTT Reduction of tetrazolium salts by mitochondrial dehydrogenases.Aminophenyl compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal for viability.
Resazurin (alamarBlue) Reduction of resazurin to the fluorescent resorufin by viable cells.Compounds that are auto-fluorescent or can quench fluorescence may interfere.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels as an indicator of metabolically active cells.Fewer instances of direct compound interference.
Dye Exclusion (e.g., Trypan Blue) Live cells with intact membranes exclude the dye.Requires cell counting and is lower throughput.

Table 2: Comparison of common cell viability assays.

Section 1.3: Assay Interference

Q3: My fluorescent-based assay is showing a high background or a quenched signal when I add my aminophenyl compound. How can I troubleshoot this?

A3: Many aminophenyl compounds possess aromatic ring structures that can absorb light and fluoresce, leading to interference in fluorescence-based assays.[8][9][10]

Underlying Cause: The intrinsic fluorescence of the aminophenyl compound (autofluorescence) can increase the background signal.[9] Alternatively, the compound can absorb the excitation or emission light of the assay fluorophore (quenching), reducing the signal.[9]

Troubleshooting Workflow:

A Fluorescence Interference Observed B Step 1: Characterize Compound's Spectral Properties A->B C Measure the excitation and emission spectra of the compound. B->C D Does it overlap with the assay's fluorophore? C->D E Step 2: Perform a Fluorescence Interference Counter-Assay D->E Yes L Problem Resolved D->L No F Run the assay in a 'no-cell' or 'no-enzyme' format with the compound. E->F G Does the signal change? F->G H Step 3: Mitigate Interference G->H Yes G->L No I If autofluorescent, subtract the background from compound-only wells. H->I J If quenching, consider using a red-shifted fluorophore with a larger Stokes shift. H->J K Switch to a non-fluorescent assay format (e.g., luminescence or colorimetric). H->K I->L J->L K->L

Caption: Workflow for troubleshooting fluorescence interference.

Experimental Protocol: Fluorescence Interference Counter-Assay [8][9]

  • Prepare a 96-well plate with the same buffer and assay reagents as your primary assay, but without cells or the biological target (e.g., enzyme).

  • Add your aminophenyl compound at the same concentrations used in the main experiment.

  • Include controls: wells with buffer only, and wells with buffer and the fluorescent probe (without the compound).

  • Incubate the plate under the same conditions as your primary assay.

  • Read the fluorescence at the same excitation and emission wavelengths.

  • Analyze the data:

    • An increase in fluorescence in the compound-only wells compared to the buffer-only wells indicates autofluorescence .

    • A decrease in fluorescence in the wells with the compound and probe compared to the probe-only wells indicates quenching .

Q4: My results are inconsistent and suggest my aminophenyl compound might be a Pan-Assay Interference Compound (PAIN). How can I identify and manage this?

A4: PAINs are compounds that appear as "hits" in multiple, unrelated assays through non-specific mechanisms.[11][12][13][14] It is crucial to identify these to avoid pursuing false leads.

Underlying Cause: PAINs can act through various mechanisms, including forming aggregates that sequester proteins, having redox activity, or containing reactive functional groups.[12][13]

Identifying and Mitigating PAINs:

  • Computational Analysis: Use online tools or software to check if your compound contains substructures known to be associated with PAINs.[11]

  • Detergent Test: Re-run your assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be an aggregator.

  • Orthogonal Assays: Confirm your findings with a different assay that has a distinct detection method.

  • Structure-Activity Relationship (SAR): If minor changes to the compound's structure lead to a complete loss of activity, it is less likely to be a PAIN.

Part 2: Signaling Pathway and Application-Specific Guidance

Section 2.1: Aminophenyl Compounds as Kinase Inhibitors

Many aminophenyl compounds are designed as kinase inhibitors.[12][15][16][17][18][19] Optimizing assays for these compounds requires special consideration of the kinase signaling pathway.

cluster_0 A Aminophenyl Kinase Inhibitor C Kinase A->C Inhibits B F Phosphorylated Substrate C->F Phosphorylates D ATP D->C E Substrate E->C G Downstream Signaling F->G H Cellular Response (e.g., Proliferation, Survival) G->H

Caption: General kinase signaling pathway and the inhibitory action of aminophenyl compounds.

Q5: I am screening aminophenyl-based kinase inhibitors, but the IC50 values are not consistent. What should I check?

A5: Inconsistent IC50 values for kinase inhibitors can arise from several factors related to the assay conditions.

Key Parameters to Optimize for Kinase Assays: [16][18]

  • ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent potency will be highly dependent on the ATP concentration in the assay. Run your assay at an ATP concentration close to the Km of the kinase for ATP to get a more physiologically relevant IC50.

  • Enzyme Concentration: Use a concentration of the kinase that results in a linear reaction rate over the time course of your assay.

  • Substrate Concentration: Ensure the substrate concentration is not limiting.

  • Controls: Always include a "no-enzyme" control to check for background signal and a "no-substrate" control to assess any autophosphorylation of the kinase.

References

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Google Patents. (n.d.). WO2005012262A1 - 2-aminophenyl-4-phenylpyrimidines as kinase inhibitors.
  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415–1424. [Link]

  • Springer Nature Experiments. (n.d.). Cell sensitivity assays: the MTT assay. [Link]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry, 51(14), 4072–4075. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Springer Nature Experiments. (n.d.). The Bicinchoninic Acid (BCA) Assay for Protein Quantitation. [Link]

  • National Center for Biotechnology Information. (n.d.). How to Triage PAINS-Full Research. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. [Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC - PubMed Central. [Link]

  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.).
  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. [Link]

  • National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • MDPI. (2025). Appl. Sci., Volume 15, Issue 8 (April-2 2025) – 521 articles. [Link]

  • RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. [Link]

  • OHSU Elsevier. (n.d.). Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. [Link]

  • MDPI. (n.d.). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. [Link]

  • ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. [Link]

  • ResearchGate. (n.d.). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. [Link]

  • PubMed. (2016). Cell Culture Media Impact on Drug Product Solution Stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. [Link]

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Technical Support Center: Stability Testing of 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-(4-aminophenyl)-N-methylpropanamide." This guide is designed for researchers, analytical scientists, and formulation experts to navigate the complexities of assessing the stability of this molecule in solution. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot issues effectively and ensure the integrity of your data.

The structure of this compound, featuring a primary aromatic amine and a secondary amide, presents specific stability challenges. The aromatic amine is susceptible to oxidation, while the amide bond is prone to hydrolysis.[1][2][3] Understanding these potential degradation pathways is fundamental to designing robust stability studies.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an in-depth analysis of potential causes and actionable solutions.

Issue 1: My solution of this compound is rapidly discoloring (e.g., turning yellow, brown, or pink) and I'm seeing a significant drop in the parent compound's concentration.

Answer:

This is a classic sign of oxidative degradation, a common issue for compounds containing a primary aromatic amine.[3] The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process often leads to the formation of colored polymeric products.[3][4]

Root Cause Analysis & Corrective Actions:

  • Oxygen Exposure: The primary culprit is often dissolved oxygen in your solvent or exposure of the solution to the air.

    • Solution: Prepare solutions using solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. When storing solutions, overlay the headspace of the vial with an inert gas before sealing.

  • Photodegradation: Exposure to UV or even ambient laboratory light can catalyze oxidative reactions.[5]

    • Solution: Protect your solutions from light at all stages of the experiment. Use amber glassware or wrap containers in aluminum foil. Conduct manipulations in a shaded area where possible. For formal photostability studies, follow ICH Q1B guidelines, which specify controlled exposure to light sources.[6]

  • Trace Metal Contamination: Metal ions (e.g., Fe³⁺, Cu²⁺) in your solvents, buffers, or leached from containers can act as catalysts for oxidation.

    • Solution: Use high-purity (e.g., HPLC-grade or ACS-grade) solvents and reagents. If metal catalysis is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions.

  • Solvent Choice: The choice of solvent can influence the rate of oxidation.

    • Solution: If the experimental design allows, consider including an antioxidant in your formulation. Ascorbic acid or sodium metabisulfite are effective reducing agents that can protect the aromatic amine.[7] However, ensure the antioxidant does not interfere with your analytical method.

Issue 2: I'm observing significant pH-dependent degradation. The compound is less stable at very low or high pH.

Answer:

This degradation pattern points towards the hydrolysis of the secondary amide bond in the molecule's structure. Amide hydrolysis can be catalyzed by both acid and base.[8][9][10]

Mechanistic Explanation:

  • Acid-Catalyzed Hydrolysis (Low pH): The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][8] This reaction is often slow and may require elevated temperatures to proceed at a significant rate.[8]

  • Base-Catalyzed Hydrolysis (High pH): A hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This is generally a faster process than acid-catalyzed hydrolysis.[2][9]

Investigative & Corrective Actions:

  • Conduct a pH-Rate Profile Study: To fully characterize the stability, perform a study across a wide pH range (e.g., pH 2 to pH 12). This involves preparing your compound in a series of buffers and monitoring its degradation over time at a constant temperature. This will help you identify the pH of maximum stability, which is crucial for formulation development.

  • Buffer Selection: Ensure the buffer components themselves are not catalyzing degradation or interfering with the assay. Use common pharmaceutical buffers like phosphate, citrate, or acetate, and always run a control with the compound in the buffer at the initial time point.

  • Temperature Control: Amide hydrolysis is highly temperature-dependent.[2] Ensure all your stability samples are stored in precisely controlled temperature chambers or water baths. Even small temperature fluctuations can invalidate your results.[11]

Issue 3: My HPLC chromatogram shows new, unexpected peaks during the stability study. How do I know if they are degradants or something else?

Answer:

Distinguishing between actual degradation products and artifacts is a critical part of a stability study. Artifacts can arise from the sample matrix (e.g., buffer components, excipients), contaminated solvents, or the analytical system itself. A systematic approach is required to identify the source of these peaks.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for investigating the origin of unexpected peaks.

G start Unexpected Peak Observed in HPLC check_blank Inject a Solvent Blank (Mobile Phase) start->check_blank peak_present_blank Peak Present? check_blank->peak_present_blank source_system Source is System/Solvent: - Contaminated Mobile Phase - Column Bleed - System Contamination peak_present_blank->source_system Yes check_matrix Inject a Placebo/Matrix Blank (All components except API) peak_present_blank->check_matrix No peak_present_matrix Peak Present? check_matrix->peak_present_matrix source_matrix Source is Matrix: - Excipient Degradation - Impurity from Reagent - Container Leachate peak_present_matrix->source_matrix Yes check_t0 Analyze Unstressed Sample (T=0) peak_present_matrix->check_t0 No peak_present_t0 Peak Present? check_t0->peak_present_t0 source_impurity Source is Impurity: - Starting Material Impurity - Synthesis Byproduct peak_present_t0->source_impurity Yes confirm_degradant Peak is a Degradant: - Grows over time - Increases under stress - Mass balance is maintained peak_present_t0->confirm_degradant No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 4: My stability data is highly variable and not reproducible between experiments.

Answer:

Poor reproducibility often points to inconsistencies in the experimental protocol or analytical methodology rather than the chemical stability of the compound itself. Ensuring robust and well-documented procedures is key.[11]

Key Areas to Scrutinize:

  • Sample Preparation: Are solutions prepared consistently each time? Small variations in weighing, dilution, or pH adjustment can lead to large downstream errors. Use calibrated pipettes and balances, and ensure complete dissolution.

  • Storage Conditions: Are the stability chambers properly qualified and monitored?[11] Any temperature or humidity excursions can invalidate the study. Ensure samples are placed in the chamber in a way that allows for uniform exposure to the conditions.

  • Analytical Method Robustness: Your HPLC method may not be robust enough. Small changes in mobile phase composition, pH, column temperature, or flow rate could be causing significant shifts in peak area or retention time. Perform a robustness study on your analytical method by intentionally varying these parameters to assess the impact.

  • Data Integrity and Documentation: Follow the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for all data recording.[11] Inconsistent documentation can make it impossible to trace the source of variability.[11]

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for this compound?

    • A1: Based on its structure, the two primary degradation pathways are oxidation of the 4-aminophenyl group and hydrolysis of the N-methylpropanamide bond. Oxidation is often rapid and can be initiated by air and light, while hydrolysis is typically slower and dependent on pH and temperature.[2][3][4]

  • Q2: What are the standard conditions for a forced degradation study based on ICH guidelines?

    • A2: Forced degradation, or stress testing, is conducted to identify potential degradation products and validate the stability-indicating power of your analytical methods.[12][13] The goal is to achieve 5-20% degradation of the active substance.[12][14] The table below summarizes typical starting conditions.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °CAmide Hydrolysis
Base Hydrolysis 0.1 M NaOH at 60-80 °CAmide Hydrolysis
Oxidation 3% H₂O₂ at Room TemperatureAromatic Amine Oxidation
Thermal Dry Heat, 80 °C or higherThermally-induced degradation
Photostability Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]Photolytic degradation, photo-oxidation
  • Q3: How should I prepare and store stock solutions of this compound for stability studies?

    • A3: Prepare stock solutions in a high-purity solvent in which the compound is highly soluble and stable (e.g., acetonitrile or methanol). To minimize initial degradation, use a de-gassed solvent, prepare the solution quickly, and immediately store it protected from light at a low temperature (e.g., 2-8 °C or -20 °C). Stock solutions should be considered to have a limited lifetime and should be prepared fresh for each new study.

  • Q4: What type of HPLC method is suitable for a stability-indicating assay of this compound?

    • A4: A reverse-phase HPLC method is typically the most suitable. A C18 column is a good starting point. Gradient elution is often necessary to separate the relatively polar parent compound from potentially more non-polar or polar degradants. UV detection is appropriate, and a photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for detection. The method must be validated to prove it can separate the parent peak from all known degradation products and process impurities.[13][15]

Experimental Protocols

Protocol 1: General Solution Stability Study Setup

This protocol outlines the steps for a basic stability study in a buffered solution.

  • Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

    • Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). Filter the buffer through a 0.22 µm filter. De-gas the buffer by sparging with nitrogen for 15 minutes.

  • Sample Generation:

    • In amber glass vials, spike the stock solution into the temperature-equilibrated buffer to achieve the final target concentration (e.g., 10 µg/mL).

    • Prepare a sufficient number of vials to cover all time points and conditions (e.g., 3 vials per time point).

    • Prepare a T=0 sample by immediately analyzing one of the vials.

  • Incubation:

    • Place the remaining vials in a calibrated, temperature-controlled stability chamber (e.g., 40 °C).

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 0, 24, 48, 72 hours, 1 week), remove three vials from the chamber.

    • Allow the vials to cool to room temperature.

    • Analyze each sample by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining relative to the T=0 sample.

    • Document the appearance of any new peaks and calculate their peak area percentage relative to the total area.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a workflow for conducting a forced degradation study as per ICH guidelines.[12]

Sources

Technical Support Center: Purification of 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-aminophenyl)-N-methylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The guidance herein is structured to address the specific chemical nature of this molecule, focusing on challenges presented by its primary aromatic amine and secondary amide functional groups.

Purification Strategy Decision Guide

The first step in any purification is selecting the appropriate strategy based on the nature of the impurities. This decision tree outlines a logical workflow for purifying crude this compound.

Purification_Strategy start Crude this compound q1 Are acidic or basic impurities present? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base  Yes q2 Are impurities of different polarity present? q1->q2  No acid_base->q2 column Perform Column Chromatography q2->column  Yes q3 Is the product a solid requiring final polishing? q2->q3  No column->q3 recrystallize Perform Recrystallization q3->recrystallize  Yes final_product Pure Product q3->final_product  No recrystallize->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My isolated product is dark brown/purple. How can I remove these color impurities?

Answer:

This discoloration is a classic sign of oxidation of the primary aromatic amine.[1] Aromatic amines are notoriously sensitive to air and light, forming highly colored oxidized polymeric impurities.

Core Strategy: The most effective methods are treatment with activated carbon or purification via column chromatography.

Protocol 1: Activated Carbon Treatment during Recrystallization

This method is ideal if you are already planning a recrystallization step.

  • Solvent Selection: Choose a suitable recrystallization solvent in which the product is soluble when hot and sparingly soluble when cold (e.g., isopropanol, ethyl acetate, or water).

  • Dissolution: Dissolve the impure, colored compound in the minimum amount of boiling solvent.

  • Carbon Addition: Remove the flask from the heat source to prevent bumping. Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution.

  • Hot Filtration: Immediately perform a hot gravity filtration using fluted filter paper to remove the activated carbon, which has now adsorbed the colored impurities. The filtrate should be significantly lighter in color.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.[2]

  • Isolation: Collect the pure crystals by vacuum filtration.

Expert Insight: Be judicious with the amount of activated carbon. Using too much can lead to significant loss of your desired product due to non-specific adsorption.

Question 2: My reaction work-up contains both my amine product and unreacted carboxylic acid starting material. How do I separate them?

Answer:

This is a perfect scenario for acid-base extraction. This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic phases at different pH levels.[3][4] The basic amine can be protonated to form a water-soluble salt, while the carboxylic acid can be deprotonated to form a different water-soluble salt, allowing for their separation from any neutral species.

Protocol 2: Acid-Base Extraction Workflow

  • Dissolve: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Remove Acidic Impurities: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ gas. This weak base will deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer, while your basic amine product remains in the organic layer. Drain and discard the aqueous layer. Repeat this wash.[5]

  • Isolate the Amine:

    • Path A (Isolate as Free Base): Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent to yield the purified amine.

    • Path B (Isolate as Salt): To separate your amine from neutral impurities, wash the organic layer from step 1 with 1M hydrochloric acid (HCl). Your amine will be protonated to form a water-soluble ammonium chloride salt and move into the aqueous layer. Drain and keep the aqueous layer. To recover the amine, basify the aqueous layer with 2M NaOH until the pH is >10, then extract your neutral amine product back into an organic solvent like DCM.[5][6]

Acid_Base_Extraction cluster_0 Separatory Funnel start Crude Mixture in Organic Solvent (Product, Acid Impurity, Neutral Impurity) wash1 Wash with aq. NaHCO₃ start->wash1 layers1 Two Layers Form wash1->layers1 organic1 Organic Layer: Product + Neutral Impurity layers1->organic1 Top/Bottom aqueous1 Aqueous Layer: Deprotonated Acid Impurity (Discard) layers1->aqueous1 Bottom/Top wash2 Wash with aq. HCl organic1->wash2 layers2 Two Layers Form wash2->layers2 organic2 Organic Layer: Neutral Impurity (Discard) layers2->organic2 Top/Bottom aqueous2 Aqueous Layer: Protonated Product layers2->aqueous2 Bottom/Top recover Basify with NaOH, then extract into fresh organic solvent aqueous2->recover final Organic Layer: Pure Product recover->final

Caption: Workflow for a complete acid-base extraction.

Question 3: My product streaks badly on silica gel TLC/column chromatography, leading to poor separation. What can I do?

Answer:

This is a very common issue when purifying amines on silica gel. Silica gel is inherently acidic (due to Si-OH groups on its surface), which can strongly and irreversibly bind to basic compounds like your amine. This leads to tailing, streaking, and sometimes complete retention of the product on the column.

Core Strategy: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

Protocol 3: Column Chromatography with a Basic Modifier

  • Choose a Solvent System: Start by developing a solvent system using TLC. A common choice for a moderately polar compound like this is Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

  • Add a Modifier: To the chosen solvent system, add a small amount of a volatile base. Triethylamine (Et₃N) is the most common choice, typically added at 0.5-1% by volume. For example, a 100 mL mobile phase of 5% MeOH in DCM would be prepared with 5 mL MeOH, 94 mL DCM, and 1 mL Et₃N.

  • Equilibrate the Column: When packing and running your column, ensure you use the eluent containing the basic modifier from the very beginning. This ensures the entire stationary phase is neutralized before your compound is loaded.[7]

  • Run the Column: Proceed with the flash column chromatography as usual. You should observe significantly improved peak shape and better separation.

Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Basic alumina is an excellent alternative to silica for the purification of basic compounds.[8]

Stationary PhaseMobile Phase PolarityBest For
Normal Phase (Silica Gel) Non-polar to moderately polarGeneral purpose, separation of compounds with different polarities.[9]
Normal Phase (Alumina) Non-polar to moderately polarExcellent for basic compounds like amines to prevent streaking.[8]
Reverse Phase (C18 Silica) Polar (e.g., Water/Acetonitrile)Separating highly polar compounds or when normal phase fails.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose strategy for purifying this compound from a crude reaction mixture?

A multi-step approach is most robust:

  • Liquid-Liquid Extraction: Begin with an acid-base extraction work-up to remove any ionic or highly polar acidic/basic impurities.[3]

  • Column Chromatography: Follow with flash column chromatography over silica gel (with ~1% triethylamine in the eluent) or basic alumina to separate your product from neutral, non-polar, or similarly polar impurities.[7][8]

  • Recrystallization: For the highest purity, a final recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) will remove trace impurities and provide a crystalline solid.[11]

Q2: How should I properly store the purified compound?

Due to the sensitive aromatic amine group, the compound is susceptible to air oxidation.[1] For long-term stability, store the purified solid:

  • In an amber vial to protect it from light.

  • Under an inert atmosphere (e.g., backfill the vial with argon or nitrogen).

  • In a cool, dry place, preferably refrigerated or in a freezer.

Q3: My compound won't crystallize. What can I do?

If your product oils out instead of crystallizing, it may be impure or you may need to optimize the crystallization conditions.

  • Confirm Purity: Ensure the material is sufficiently pure via TLC or ¹H NMR. Impurities can inhibit crystal lattice formation.

  • Solvent System: Try a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at a high temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[12]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal from a previous successful batch.

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended:

  • TLC: A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • NMR Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and assessing purity. Integration of the ¹H NMR spectrum can be used to quantify impurities if their signals are resolved.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass of the compound and is extremely sensitive for detecting trace impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

References
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit r/OrganicChemistry. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2018). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Putative Analgesic "3-(4-aminophenyl)-N-methylpropanamide" Against Established Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. This guide provides a comparative framework for evaluating the potential analgesic properties of a novel compound, "3-(4-aminophenyl)-N-methylpropanamide" (herein referred to as Compound X), against two widely recognized and mechanistically distinct analgesics: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the opioid agonist Morphine.

Due to the current absence of published data on the analgesic efficacy of "this compound," this document will serve as a prospective guide for researchers. It will detail the necessary experimental protocols to thoroughly characterize the analgesic potential of Compound X and benchmark it against established standards. The methodologies outlined herein are designed to provide a robust and self-validating assessment of efficacy and potential mechanisms of action.

Chemical Structures and Mechanisms of Action

A fundamental understanding of the chemical structures and mechanisms of action of the comparator drugs is essential for designing a comprehensive evaluation of a novel compound.

  • Compound X (this compound): The chemical structure of this compound, with its aminophenyl and N-methylpropanamide moieties, does not immediately suggest a clear mechanism of analgesic action. Its structural features warrant a broad screening approach to identify its potential molecular targets.

  • Ibuprofen: A well-characterized NSAID, Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

  • Morphine: The archetypal opioid analgesic, Morphine produces potent analgesia by acting as a full agonist at the μ-opioid receptor (MOR) in the central nervous system. Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and the transmission of nociceptive signals.

Experimental Protocols for Efficacy Assessment

To ascertain the analgesic potential of Compound X, a battery of well-validated preclinical models is proposed. These assays are designed to assess efficacy in different pain modalities.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is a classic and sensitive method for screening potential analgesic compounds against visceral pain.

Protocol:

  • Animal Acclimation: Male Swiss mice (20-25 g) are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to groups (n=8-10 per group): Vehicle control (e.g., saline), Compound X (at various doses), Ibuprofen (positive control, e.g., 10 mg/kg), and Morphine (positive control, e.g., 5 mg/kg).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: Immediately after acetic acid injection, the number of writhes is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group.

Causality: The efficacy of a compound in this assay is indicative of its ability to interfere with the pain signaling pathways activated by the chemical irritation of the peritoneum.

Hot Plate Test (Thermal Pain Model)

This test evaluates the central analgesic effects of a compound by measuring the latency of the animal's response to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: The baseline reaction time (e.g., licking of the hind paw or jumping) of each mouse is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Similar to the writhing test, animals are grouped and administered the test compounds.

  • Post-Treatment Latency: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is calculated as the Maximum Possible Effect (%MPE).

Causality: An increase in the latency of the pain response suggests that the compound is acting on central pain pathways to blunt the perception of the noxious thermal stimulus.

Tail-Flick Test (Spinal Reflex Model)

This assay is used to assess the spinal analgesic effects of a compound by measuring the latency of the tail-flick reflex in response to a radiant heat source.

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.

  • Baseline Latency: The baseline time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time is employed to prevent tissue injury.

  • Grouping and Drug Administration: Animals are grouped and treated as described in the previous protocols.

  • Post-Treatment Latency: The tail-flick latency is measured at predetermined time intervals after drug administration.

  • Data Analysis: The %MPE is calculated to determine the analgesic effect.

Causality: This test is particularly useful for identifying compounds that act at the spinal cord level to inhibit nociceptive reflexes.

Hypothetical Comparative Data

The following tables present a hypothetical summary of the expected outcomes from the proposed experiments, which would allow for a direct comparison of Compound X with Ibuprofen and Morphine.

Table 1: Efficacy in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle-45.2 ± 3.1-
Compound X10(Hypothetical Data)(Calculated)
Compound X30(Hypothetical Data)(Calculated)
Compound X100(Hypothetical Data)(Calculated)
Ibuprofen1018.5 ± 2.559.1%
Morphine55.8 ± 1.287.2%

Table 2: Efficacy in the Hot Plate Test

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Peak %MPE (at time point)
Vehicle-8.2 ± 0.5< 10%
Compound X10(Hypothetical Data)(Calculated)
Compound X30(Hypothetical Data)(Calculated)
Compound X100(Hypothetical Data)(Calculated)
Ibuprofen108.5 ± 0.6~15% (at 60 min)
Morphine58.3 ± 0.4> 80% (at 30 min)

Table 3: Efficacy in the Tail-Flick Test

Treatment GroupDose (mg/kg)Baseline Latency (s ± SEM)Peak %MPE (at time point)
Vehicle-2.5 ± 0.2< 5%
Compound X10(Hypothetical Data)(Calculated)
Compound X30(Hypothetical Data)(Calculated)
Compound X100(Hypothetical Data)(Calculated)
Ibuprofen102.6 ± 0.3~10% (at 60 min)
Morphine52.4 ± 0.2> 75% (at 30 min)

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preclinical_testing Preclinical Analgesic Efficacy Testing cluster_assays Analgesic Assays animal_acclimation Animal Acclimation grouping Randomized Grouping animal_acclimation->grouping drug_admin Drug Administration (Vehicle, Compound X, Ibuprofen, Morphine) grouping->drug_admin writhing_test Acetic Acid-Induced Writhing Test drug_admin->writhing_test hot_plate_test Hot Plate Test drug_admin->hot_plate_test tail_flick_test Tail-Flick Test drug_admin->tail_flick_test data_analysis Data Collection & Statistical Analysis writhing_test->data_analysis hot_plate_test->data_analysis tail_flick_test->data_analysis efficacy_determination Determination of Analgesic Efficacy data_analysis->efficacy_determination

Caption: Experimental workflow for assessing the analgesic efficacy of a novel compound.

pain_pathways cluster_nsaid NSAID Mechanism of Action cluster_opioid Opioid Mechanism of Action arachidonic_acid Arachidonic Acid cox_enzymes COX-1 & COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins pain_inflammation Pain & Inflammation prostaglandins->pain_inflammation ibuprofen Ibuprofen ibuprofen->cox_enzymes nociceptive_signal Nociceptive Signal presynaptic_neuron Presynaptic Neuron nociceptive_signal->presynaptic_neuron postsynaptic_neuron Postsynaptic Neuron presynaptic_neuron->postsynaptic_neuron Neurotransmitter Release inhibition Inhibition of Neurotransmission presynaptic_neuron->inhibition postsynaptic_neuron->inhibition mu_opioid_receptor μ-Opioid Receptor mu_opioid_receptor->presynaptic_neuron Inhibits Ca2+ Influx mu_opioid_receptor->postsynaptic_neuron Promotes K+ Efflux morphine Morphine morphine->mu_opioid_receptor

Caption: Simplified signaling pathways for NSAID and opioid analgesics.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of the analgesic potential of "this compound" (Compound X). By employing a battery of validated preclinical models and comparing the results to well-characterized drugs like Ibuprofen and Morphine, researchers can gain valuable insights into the compound's efficacy and potential mechanism of action.

Positive results in these initial screens would warrant further investigation, including:

  • Dose-response studies to establish the potency of Compound X.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

  • Mechanism of action studies to identify its molecular targets (e.g., receptor binding assays, enzyme inhibition assays).

  • Chronic pain models to assess its efficacy in more clinically relevant pain states.

  • Side-effect profiling to evaluate its safety and tolerability.

By following a logical and stepwise approach, the scientific community can effectively assess the therapeutic potential of novel compounds like "this compound" in the ongoing search for better pain management strategies.

References

  • Title: Ibuprofen: A Critical Bibliographic Review Source: SpringerLink URL: [Link]

  • Title: Mechanism of action of nonsteroidal anti-inflammatory drugs Source: American Journal of Medicine URL: [Link]

  • Title: MORPHINE: A REVIEW OF ITS PHARMACOLOGY AND CLINICAL ASPECTS Source: Anesthesiology and Pain Medicine URL: [Link]

  • Title: Opioid Receptors Source: British Journal of Anaesthesia URL: [Link]

A Comparative Analysis of Propanamide Derivatives in the Treatment of Prostate Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. However, the emergence of resistance to standard antiandrogen therapies, such as enzalutamide, necessitates the development of novel therapeutic strategies. This guide provides a comprehensive comparative study of a promising class of molecules: propanamide derivatives. These compounds are being investigated as potent AR antagonists and, more recently, as selective androgen receptor degraders (SARDs), offering a dual mechanism to combat prostate cancer, particularly in its advanced, castration-resistant stages.

This document will delve into the structure-activity relationships, comparative efficacy, and underlying mechanisms of action of key propanamide derivatives. We will explore the experimental data that underpins their potential and provide detailed protocols for the critical assays used in their evaluation. This guide is intended to be a valuable resource for researchers and scientists in the field of oncology drug discovery, offering both foundational knowledge and practical insights into the preclinical assessment of these next-generation prostate cancer therapeutics.

The Evolving Challenge of Androgen Receptor Signaling in Prostate Cancer

Prostate cancer is fundamentally a disease driven by androgen receptor signaling.[1][2] The AR, a ligand-activated transcription factor, when stimulated by androgens like testosterone and dihydrotestosterone (DHT), orchestrates a transcriptional program that promotes tumor cell proliferation, survival, and progression.[3] For decades, androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer. However, the disease invariably progresses to a castration-resistant state (CRPC), where tumors continue to grow despite low levels of circulating androgens.

Mechanisms of resistance are multifaceted and often involve the AR itself, through overexpression, mutations that allow activation by other ligands, or the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD).[3][4] Second-generation antiandrogens like enzalutamide have provided significant clinical benefit, but resistance to these agents also develops, highlighting the urgent need for therapies with novel mechanisms of action.

Propanamide Derivatives: A New Frontier in AR-Targeted Therapy

Propanamide derivatives have emerged as a versatile scaffold for the development of potent AR modulators. Initially explored as classical AR antagonists, recent advancements have led to the discovery of propanamide-based SARDs. These molecules not only block AR activity but also induce its degradation, offering a more complete shutdown of AR signaling and a potential strategy to overcome resistance mediated by AR overexpression and mutations.

A notable series of diaryl propanamides share a common nonsteroidal pharmacophore consisting of an A-ring, a linkage, and a B-ring.[1][5] Modifications to these structural elements have yielded compounds with diverse pharmacological profiles.

Comparative Efficacy of Lead Propanamide Derivatives

This section compares the in vitro activity of several key propanamide derivatives against prostate cancer cell lines. The data presented here is synthesized from preclinical studies and highlights the evolution of this chemical series towards potent SARD activity.

CompoundAR LBD Binding (Kᵢ, µM)AR Transactivation Inhibition (IC₅₀, µM)AR Degradation (Full-Length, %)AR-SV Degradation (%)Cell Line(s)Reference
Enzalutamide ----LNCaP, 22Rv1[1]
UT-69 (11) 0.0780.0487071-100LNCaP, 22Rv1[1]
UT-155 (12) >0.2670.08565-8360-100LNCaP, 22Rv1[1]
UT-34 (13) >100.19965-10060-100LNCaP, 22Rv1[1]
Compound 26f >100.3838474LNCaP, 22Rv1[1][6]

Analysis of Comparative Data:

  • UT-69 (11) and UT-155 (12) demonstrate potent AR antagonism and degradation of both full-length and splice variant AR. However, their clinical development has been hampered by poor bioavailability.[1]

  • UT-34 (13) , a pyrazole-containing propanamide, exhibits excellent SARD activity and improved pharmacokinetic properties, demonstrating in vivo efficacy in enzalutamide-resistant models.[7]

  • Compound 26f , a biaryl triazole derivative, shows potent AR inhibitory and degradation effects across a range of AR mutants and splice variants.[1][6][8] Notably, it has demonstrated significant in vivo tumor growth inhibition in an enzalutamide-resistant LNCaP xenograft model, highlighting its potential for treating advanced prostate cancer.[1][8] The lack of strong LBD binding for UT-34 and Compound 26f suggests a mechanism of action that may not be solely dependent on direct competition at the ligand-binding pocket, a desirable trait for overcoming certain resistance mutations.

Key Signaling Pathways and Mechanisms of Action

The primary mechanism of action for these advanced propanamide derivatives is the dual inhibition and degradation of the androgen receptor. This dual action is critical for overcoming resistance mechanisms that plague current therapies.

Androgen Receptor Signaling Pathway and its Disruption

The canonical AR signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm. This triggers a conformational change, dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of genes involved in cell growth and survival.

Propanamide-based SARDs disrupt this pathway at multiple levels:

  • Antagonism: They competitively bind to the AR, preventing androgen binding and subsequent activation.

  • Degradation: They induce the degradation of the AR protein, effectively removing it from the cell. This is thought to occur via the ubiquitin-proteasome system.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) Proteasome Proteasome AR->Proteasome Degradation (SARDs) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Propanamide Propanamide Derivative Propanamide->AR_HSP Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Mechanism of action of propanamide SARDs on the AR signaling pathway.

Crosstalk with the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in prostate cancer, often contributing to therapeutic resistance.[7][9][10][11][12] There is significant crosstalk between the AR and PI3K/Akt/mTOR pathways. For instance, AR signaling can activate the PI3K/Akt pathway, and conversely, Akt can phosphorylate and activate the AR, even in the absence of androgens. By degrading the AR, propanamide derivatives can potentially disrupt this reciprocal activation loop, offering a more comprehensive therapeutic effect.

Pathway_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR AR Androgen Receptor Akt->AR Gene_Transcription Gene Transcription (Proliferation, Survival) mTOR->Gene_Transcription AR->PI3K AR->Gene_Transcription Propanamide Propanamide Derivative Propanamide->AR Degradation

Caption: Crosstalk between AR and PI3K/Akt/mTOR pathways and the impact of propanamide SARDs.

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize and compare propanamide derivatives.

In Vitro Assays

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol:

  • Receptor Preparation: Prepare rat prostate cytosol as the source of the androgen receptor.

  • Assay Setup: In a 96-well plate, add a constant concentration of [³H]-R1881 (a synthetic androgen) to each well.

  • Compound Addition: Add serial dilutions of the test propanamide derivative to the wells. Include a positive control (unlabeled R1881) and a vehicle control (DMSO).

  • Incubation: Incubate the plate at 4°C overnight to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add a hydroxyapatite (HAP) slurry to each well to bind the receptor-ligand complexes. Centrifuge the plate to pellet the HAP.

  • Scintillation Counting: Wash the HAP pellets to remove unbound radioligand. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit AR-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection: Seed prostate cancer cells (e.g., LNCaP) in a 24-well plate. Transfect the cells with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter.

  • Compound Treatment: After 24 hours, treat the cells with a constant concentration of an androgen (e.g., R1881) to stimulate AR activity, along with varying concentrations of the propanamide derivative.

  • Cell Lysis: After a 24-hour incubation, wash the cells with PBS and add lysis buffer.

  • Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add luciferase assay reagent containing the substrate luciferin.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the IC₅₀ value of the propanamide derivative for inhibiting AR transactivation.[13][14][15][16][17]

This technique is used to quantify the reduction in AR protein levels following treatment with a SARD.

Protocol:

  • Cell Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) and treat with various concentrations of the propanamide derivative for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and collect the total protein. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the androgen receptor. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for the AR and a loading control (e.g., GAPDH or β-actin). The percentage of AR degradation is calculated relative to the vehicle-treated control.

These colorimetric assays are used to assess the effect of propanamide derivatives on the proliferation and viability of prostate cancer cells.

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the propanamide derivative for 48-72 hours.

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a yellow-colored formazan dye.[2][4][5][18]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for cell growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay AR Binding Assay (Ki) Transactivation_Assay AR Transactivation Assay (IC50) Western_Blot Western Blot (AR Degradation) Viability_Assay Cell Viability Assay (IC50) Xenograft_Model Prostate Cancer Xenograft Model Viability_Assay->Xenograft_Model Lead Compound Selection Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study Propanamide Propanamide Derivatives Propanamide->Binding_Assay Propanamide->Transactivation_Assay Propanamide->Western_Blot Propanamide->Viability_Assay

Caption: Preclinical evaluation workflow for propanamide derivatives in prostate cancer.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy and therapeutic potential of lead propanamide derivatives.

Protocol:

  • Cell Implantation: Subcutaneously inject human prostate cancer cells (e.g., enzalutamide-resistant LNCaP) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the propanamide derivative (e.g., by oral gavage) and a vehicle control daily or as per the determined dosing schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Continue the treatment for a specified period (e.g., 28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for AR levels).

Future Perspectives and Conclusion

Propanamide derivatives, particularly those exhibiting SARD activity, represent a highly promising therapeutic strategy for the treatment of advanced and resistant prostate cancer. The ability to both antagonize and degrade the androgen receptor offers a more profound and durable suppression of the key driver of this disease. The comparative data presented in this guide highlights the progress in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research will likely focus on:

  • Further optimization of SARD potency and bioavailability: To develop orally available drugs with superior efficacy.

  • Elucidation of the precise mechanisms of AR degradation: A deeper understanding of the interaction with the ubiquitin-proteasome machinery could guide the design of more efficient degraders.

  • Combination therapies: Exploring the synergistic potential of propanamide-based SARDs with other targeted agents, such as PI3K inhibitors or PARP inhibitors, to tackle the heterogeneity of prostate cancer.

  • Clinical translation: Moving the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in patients with CRPC.

References

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A Comparative Guide to Validating the Anticancer Activity of 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated anticancer compound is both systematic and complex. This guide provides an in-depth, technically-grounded framework for validating the anticancer potential of "3-(4-aminophenyl)-N-methylpropanamide," a novel compound. By synthesizing established protocols with expert insights, this document outlines a self-validating, logical progression of experiments designed to rigorously assess its efficacy and mechanism of action, comparing it against established alternatives.

Introduction and Mechanistic Hypothesis

The structure of this compound, featuring an aminophenyl group, is reminiscent of moieties found in various classes of anticancer agents. Compounds containing the 2-(4-aminophenyl)benzothiazole scaffold, for instance, have demonstrated potent and selective antitumor activity, particularly against breast, ovarian, renal, and colon carcinoma cell lines.[1][2] This structural similarity suggests potential mechanisms of action that warrant investigation, such as the induction of apoptosis (programmed cell death) or cell cycle arrest.

Our initial hypothesis is that this compound exerts its anticancer effect by inducing apoptosis in sensitive cancer cell lines. This guide will detail the experimental workflow to test this hypothesis, starting with broad cytotoxicity screening and progressing to specific mechanistic and target validation assays.

Phase I: In Vitro Cytotoxicity and Selectivity Screening

The primary objective is to determine if the compound exhibits cytotoxic (cell-killing) activity against cancer cells and to assess its selectivity—its ability to kill cancer cells while sparing normal, healthy cells.

Comparative Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to measure a compound's effect on cell viability.[3] It quantifies the metabolic activity of living cells, providing a clear measure of cytotoxicity.

Experimental Rationale: A panel of diverse human cancer cell lines is used to identify which cancer types might be most sensitive to the compound. Including a non-cancerous cell line (e.g., normal fibroblasts) is critical for establishing a preliminary therapeutic window. Doxorubicin, a well-characterized chemotherapy agent that inhibits topoisomerase II and intercalates DNA, will serve as the positive control for comparison.[][5][6]

Step-by-Step Protocol: MTT Assay

  • Cell Plating: Seed cells from various cancer lines (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate) and a normal fibroblast line into 96-well plates at a density of 5,000-10,000 cells/well.[7] Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin (e.g., from 0.01 µM to 100 µM). Treat the cells and incubate for 48-72 hours.[8] Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the culture medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the absorbance data against the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%, can then be calculated using a four-parameter logistic (4PL) curve fit.[9][10][11]

Data Presentation: Comparative IC50 Values

The results should be summarized in a clear, tabular format to allow for direct comparison.

Cell LineTissue of OriginCompound IC50 (µM) [Hypothetical Data]Doxorubicin IC50 (µM) [Positive Control]
MCF-7 Breast Adenocarcinoma8.5 ± 1.20.9 ± 0.2
A549 Lung Carcinoma15.2 ± 2.51.3 ± 0.3
DU-145 Prostate Carcinoma11.8 ± 1.92.1 ± 0.4
HDF Normal Dermal Fibroblast> 10015.0 ± 3.1

Note: The IC50 values for the test compound are hypothetical and serve as an illustrative example.

Phase II: Elucidating the Mechanism of Action (MoA)

Based on the initial hypothesis, the next phase focuses on determining how the compound kills cancer cells. Key indicators of apoptosis and cell cycle disruption will be investigated.

Workflow for Mechanistic Investigation

G cluster_0 Phase I: Screening cluster_1 Phase II: MoA Validation cluster_2 Phase III: Target Engagement IC50 Determine IC50 via MTT Assay Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis If cytotoxic CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle If cytotoxic WesternBlot Protein Expression (Western Blot) Apoptosis->WesternBlot Confirm pathway CellCycle->WesternBlot Confirm markers CETSA Confirm Target Binding (CETSA) WesternBlot->CETSA Identify target

Caption: Experimental workflow for validating anticancer activity.

A. Apoptosis Detection via Annexin V/PI Staining

Experimental Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V is a protein that binds with high affinity to PS.[14] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[12] This dual-staining method, analyzed by flow cytometry, allows for the precise differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Step-by-Step Protocol: Annexin V/PI Assay

  • Cell Treatment: Culture a sensitive cancer cell line (e.g., MCF-7) and treat with this compound at its predetermined IC50 concentration for 24 hours. Include untreated (negative) and Doxorubicin-treated (positive) controls.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quantify the percentage of cells in each quadrant:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

B. Cell Cycle Analysis

Experimental Rationale: Many anticancer drugs function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis.[17] Flow cytometry analysis of cells stained with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content, thereby revealing the distribution of the cell population across the different cycle phases.[18][19]

Step-by-Step Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat a sensitive cancer cell line with the test compound at its IC50 for 24 hours.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[20]

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).[18][21]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) compared to the control group indicates cell cycle arrest.[17]

C. Western Blot Analysis for Apoptotic Markers

Experimental Rationale: To confirm that the observed cell death is indeed apoptosis, it is essential to detect the activation of key proteins in the apoptotic signaling cascade.[22] Western blotting is a technique used to detect specific proteins in a sample. A key event in apoptosis is the cleavage and activation of caspases (e.g., Caspase-3) and the subsequent cleavage of their substrates, such as PARP (Poly (ADP-ribose) polymerase).[23][24]

Step-by-Step Protocol: Western Blot

  • Protein Extraction: Treat cells with the compound, then lyse them to extract total protein.

  • Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

  • Detection: After washing, incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP confirms the induction of apoptosis.[22][23]

G Compound Anticancer Compound Mitochondria Mitochondria Compound->Mitochondria CytoC Cytochrome c (release) Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome (Complex Formation) Apaf1->Apoptosome Casp9 Caspase-9 (Active) Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Active) Casp9->Casp3 ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification of "3-(4-aminophenyl)-N-methylpropanamide," a compound of interest in pharmaceutical development. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The methodologies and principles discussed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the revised Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[5][6] This guide will not only detail the "how" but also the "why" behind each validation parameter, providing a robust, scientifically sound approach to method validation.

The Foundation of Reliable Analysis: Why Method Validation is Critical

In the pharmaceutical industry, the accuracy and reliability of analytical data are paramount to ensure the safety and efficacy of drug products.[7][8] Analytical method validation provides documented evidence that a chosen analytical procedure will consistently produce a result meeting its predetermined specifications and quality attributes.[9] This process is a regulatory requirement and a cornerstone of Good Manufacturing Practices (GMP).[7]

This guide will compare two common analytical techniques for the quantification of small molecules like this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for separating and quantifying components of a mixture. Its simplicity and cost-effectiveness make it a workhorse in many quality control laboratories.

  • Liquid Chromatography with Mass Spectrometry (LC-MS): A highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10][11] It is particularly valuable for trace-level analysis and in complex matrices.

The choice between these methods depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The following diagram illustrates a typical validation workflow.

Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_evaluation Evaluation & Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: A typical workflow for the validation of an analytical method.

Core Validation Parameters: A Detailed Examination

The following sections will delve into each validation parameter, providing a theoretical background, experimental protocols, and acceptance criteria based on ICH guidelines.[3][4][12]

Specificity / Selectivity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a method to be specific, it must produce a response that is uniquely attributable to the analyte of interest.

Experimental Protocol:

  • For HPLC-UV:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound.

    • Analyze a mixture of the analyte and potential interfering substances (e.g., known impurities, degradation products, placebo components).

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure the method can separate the analyte from its degradation products.

  • For LC-MS:

    • In addition to the HPLC-UV steps, monitor specific mass transitions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) for the analyte. The high selectivity of MS can often distinguish the analyte from co-eluting species.

Acceptance Criteria:

  • The blank sample should not show any significant interference at the retention time of the analyte.

  • The analyte peak should be well-resolved from any other peaks in the chromatogram (Resolution > 2).

  • For LC-MS, the mass spectrum of the analyte peak in the sample should match that of a reference standard.

Linearity

Expertise & Experience: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, spanning the expected range of the assay.

  • Inject each standard solution in triplicate.

  • Plot the average response (e.g., peak area for HPLC-UV, peak area ratio for LC-MS) against the corresponding concentration.

  • Perform a linear regression analysis on the data.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy

Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with a known amount of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within a predefined range, typically 98.0% to 102.0% for drug substance and drug product assay.

Precision

Expertise & Experience: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2%.

  • The RSD for intermediate precision should be ≤ 3%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the calibration curve) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method parameters. Examples include:

    • For HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • For LC-MS: Source temperature, gas flows, collision energy.

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of these changes on the analytical results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The analytical results should remain within the acceptance criteria for accuracy and precision, demonstrating the method's reliability.

Comparative Analysis: HPLC-UV vs. LC-MS for this compound

The following tables present hypothetical validation data for the quantification of this compound using both HPLC-UV and LC-MS. This data is for illustrative purposes to highlight the performance differences between the two techniques.

Table 1: Comparison of Key Validation Parameters
Validation ParameterHPLC-UVLC-MS
Specificity Good, but may be susceptible to co-eluting impurities with similar UV spectra.Excellent, due to the high selectivity of mass detection.
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (RSD) Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%
LOD ~10 ng/mL~0.1 ng/mL
LOQ ~30 ng/mL~0.3 ng/mL
Robustness Generally robust to minor changes in chromatographic conditions.Robust, but source conditions can be more sensitive to changes.
Table 2: Experimental Data Summary (Hypothetical)
ParameterHPLC-UV DataLC-MS Data
Linearity Range 1 µg/mL - 100 µg/mL0.5 ng/mL - 500 ng/mL
Accuracy (n=3) 99.8% at 80%100.2% at 100%99.5% at 120%100.5% at 80%100.1% at 100%99.8% at 120%
Repeatability (n=6, RSD) 0.8%0.5%
Intermediate Precision (RSD) 1.2%0.9%

Method Selection: A Decision Framework

The choice between HPLC-UV and LC-MS should be based on the specific analytical needs. The following diagram provides a simplified decision-making framework.

Method_Selection start Define Analytical Requirements sensitivity High Sensitivity Required? (Trace Analysis) start->sensitivity complexity Complex Matrix? sensitivity->complexity Yes cost Cost & Throughput a Major Constraint? sensitivity->cost No complexity->cost No lc_ms Select LC-MS complexity->lc_ms Yes hplc_uv Select HPLC-UV cost->hplc_uv Yes cost->lc_ms No

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

Both HPLC-UV and LC-MS can be validated to provide accurate and reliable data for the quantification of this compound.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control analysis where high sensitivity is not a primary requirement.

  • LC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, analysis in complex biological matrices, and for impurity profiling where specificity is critical.

Ultimately, a thorough and well-documented validation process, guided by regulatory principles, is essential to ensure the quality and integrity of the analytical data, regardless of the technology chosen. The continuous lifecycle approach to analytical procedures, as emphasized in recent ICH guidelines, ensures that methods remain fit for purpose throughout their use.[15]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. [Link]

  • Validation of Impurity Methods, Part II. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). [Link]

  • Analytical method validation: A brief review. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. [Link]

  • Separation of Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communications. [Link]

  • 3-(4-aminophenyl)-N-(2-methylpropyl)propanamide | C13H20N2O | CID 8545704 - PubChem. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies - SciSpace. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. [Link]

  • Analytical Methods - OPUS. [Link]

  • advancements in liquid chromatography-mass spectrometry: method development and applications - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. [Link]

  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. [Link]

  • Analytical Techniques in Pharmaceutical and Biomedical Analysis - MDPI. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling 3-(4-aminophenyl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any novel chemical entity, such as 3-(4-aminophenyl)-N-methylpropanamide (CAS No. 705256-69-5), demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

While a complete, publicly available Safety Data Sheet (SDS) for this specific compound is not widely distributed, an SDS for this compound is documented by Matrix Scientific[1]. The guidance herein is synthesized from the established hazard profiles of structurally similar aromatic amines and N-substituted amides, providing a robust framework for safe handling.

Hazard Assessment: Understanding the Risks

Structurally, this compound is an aromatic amine. This class of compounds often presents the following hazards:

  • Skin Irritation and Sensitization: Aromatic amines can cause skin irritation upon direct contact.[2][3] Repeated exposure may lead to allergic skin reactions.[4]

  • Serious Eye Irritation: As with many powdered chemical reagents, the dust of this compound is expected to cause serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of airborne powder can irritate the mucous membranes and upper respiratory tract.[3]

  • Harmful if Swallowed: Oral ingestion of similar compounds is classified as harmful.[3][4]

Given these potential hazards, a multi-layered PPE approach is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is dictated by the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.

PPE Category Item Specification & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. This protects the eyes from airborne dust particles and accidental splashes.[5]
Face ShieldRecommended to be worn in addition to goggles when handling larger quantities (>1g) of powder or during procedures with a high risk of splashing.
Skin & Body Protection Chemical-Resistant GlovesNitrile gloves are the standard for handling most powdered chemicals. Always inspect gloves for tears or punctures before use. For prolonged contact or when working with solutions, consult a glove compatibility chart. Use proper removal technique to avoid skin contact.
Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodAll weighing and initial dilutions of the solid compound must be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.
NIOSH-Approved RespiratorIf a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is required for handling the powder.[2] For higher-level protection, respirator cartridges suitable for organic vapors and particulates (OV/AG/P99) should be used.[2]
Operational Plans: Step-by-Step Safe Handling Workflow

A systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline a self-validating system for handling this compound from receipt to use.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_ppe_levels Required PPE cluster_cleanup Post-Handling prep Review SDS & Conduct Risk Assessment ppe_check Inspect All PPE for Integrity prep->ppe_check fume_hood Verify Fume Hood is Certified & Operational ppe_check->fume_hood weighing Weighing Solid Compound fume_hood->weighing Perform in Fume Hood dissolving Preparing a Solution weighing->dissolving ppe_powder Lab Coat Nitrile Gloves Safety Goggles Respirator (if no hood) weighing->ppe_powder transfer Transferring Solution dissolving->transfer ppe_solution Lab Coat Nitrile Gloves Safety Goggles dissolving->ppe_solution transfer->ppe_solution decontaminate Decontaminate Work Surface & Equipment transfer->decontaminate dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: PPE selection workflow based on the handling phase.

Experimental Protocol: Safe Weighing and Solubilization

  • Preparation: Before retrieving the compound, ensure your chemical fume hood is on and functioning correctly. Don your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Conduct all weighing operations of the solid this compound inside the fume hood. Use a draft shield on the analytical balance to prevent air currents from dispersing the powder.

  • Solubilization: Place a stir plate and a flask or beaker containing the desired solvent inside the fume hood. Slowly and carefully add the weighed powder to the solvent while stirring to prevent splashing and minimize dust generation.

  • Post-Handling: Once the compound is in solution and the container is sealed, it can be removed from the fume hood. Wipe down the work surface, balance, and any spatulas used with a damp cloth. Dispose of the cloth as chemical waste.

  • Glove Disposal and Hand Washing: Carefully remove and dispose of your gloves in the appropriate solid waste container. Immediately wash your hands thoroughly with soap and water.[6]

Disposal Plans: Ensuring Environmental and Regulatory Compliance

Improper disposal of chemical waste poses a significant risk to the environment and is a regulatory violation. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any un-used solid compound. Collect these materials in a clearly labeled, sealed plastic bag or a dedicated solid waste container marked "Hazardous Waste".[7]

  • Liquid Waste: All solutions containing this compound, as well as the first rinse of any glassware, must be collected in a compatible, leak-proof container.[8] The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.[7]

  • Sharps Waste: Needles, syringes, or contaminated glass pipettes should be disposed of in a designated sharps container.

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name(s).

  • Closure: Waste containers must be kept tightly closed except when adding waste.[7]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[8]

Follow your institution's specific guidelines for hazardous waste pickup and disposal. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[8]

By adhering to these rigorous safety and handling protocols, you build a culture of safety that protects you, your colleagues, and the future of your research.

References

  • Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]

  • Corteva Agriscience. (2022, April 1). SAFETY DATA SHEET: Matrix SG. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.